molecular formula C5H4BrClS B2779809 2-(bromomethyl)-4-chlorothiophene CAS No. 1400991-44-7

2-(bromomethyl)-4-chlorothiophene

Cat. No.: B2779809
CAS No.: 1400991-44-7
M. Wt: 211.5
InChI Key: CDZULSQNPDJRDJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chlorothiophene ( 1400991-44-7) is a synthetic heterocyclic compound with the molecular formula C 5 H 4 BrClS and a molecular weight of 211.51 g/mol . This compound is characterized by the presence of both bromomethyl and chloro substituents on its thiophene ring, making it a valuable and versatile intermediate in organic synthesis and medicinal chemistry research . As a key building block, this compound is designed for the construction of more complex molecular architectures. The bromomethyl group is a reactive handle for further functionalization, most notably through nucleophilic substitution reactions (e.g., with amines, alcohols, or carboxylates) or through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Concurrently, the chlorine atom at the 4-position of the thiophene ring offers a distinct and often orthogonal site for reactivity, particularly in palladium-catalyzed cross-coupling reactions, allowing researchers to generate diverse, multi-functionalized thiophene derivatives . Thiophene-based scaffolds are of significant interest in various research fields. They serve as core structures in the development of pharmaceutical candidates, exhibiting a range of biological activities such as antibacterial, antioxidant, and antithrombolytic properties, as noted in research on analogous compounds . Furthermore, thiophene derivatives are widely explored in materials science for their electronic properties and are used in the synthesis of conductive polymers, organic semiconductors, and luminescent materials . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-4-chlorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZULSQNPDJRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400991-44-7
Record name 2-(bromomethyl)-4-chlorothiophene
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2-(Bromomethyl)-4-chlorothiophene

Abstract

This compound is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a reactive bromomethyl group and a substituted thiophene ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Thiophene derivatives are known to possess a wide range of biological activities, and the functional handles on this specific molecule allow for versatile chemical modifications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and safety considerations for this compound, intended to support research and development efforts.

Physicochemical Properties

Detailed experimental data for this compound is not extensively documented in publicly available literature. However, its fundamental properties can be calculated or inferred from closely related analogs. The presence of both chlorine and bromine atoms significantly influences its molecular weight, density, and reactivity.

PropertyValue / DescriptionSource / Method
Molecular Formula C₅H₄BrClSCalculated
Molecular Weight 211.51 g/mol Calculated
Appearance Expected to be a colorless to yellow or brown liquidInferred from analogs
IUPAC Name This compoundStandard Nomenclature
CAS Number Not assigned or readily availableDatabase Search
Boiling Point Data not available. Estimated to be >200 °C at atmospheric pressure.Inferred
Melting Point Data not available. Likely below room temperature.Inferred
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, diethyl ether) and insoluble in water.Inferred

Synthesis and Experimental Protocols

The synthesis of this compound is not directly reported in a single procedure. However, a logical and well-established multi-step synthetic pathway can be constructed from known transformations of thiophene derivatives. The most feasible route involves the preparation of an appropriate methylthiophene precursor followed by selective bromination of the methyl group.

Proposed Synthetic Pathway

The synthesis begins with the widely available 2-acetylthiophene, which is first chlorinated to introduce the chloro-substituent at the 4-position. The resulting 2-acetyl-4-chlorothiophene is then reduced to 2-methyl-4-chlorothiophene. The final step is a selective free-radical bromination of the methyl group to yield the target compound.

Synthesis_Pathway A 2-Acetylthiophene B 2-Acetyl-4-chlorothiophene A->B  Chlorination  (e.g., Cl₂, AlCl₃) C 2-Methyl-4-chlorothiophene B->C  Reduction  (e.g., Wolff-Kishner) D This compound C->D  Bromination  (NBS, Initiator)

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Acetyl-4-chlorothiophene

This procedure is adapted from established methods for the chlorination of 2-acetylthiophene.[1]

  • Reaction Setup: To a solution of 2-acetylthiophene (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform at 0 °C, add a Lewis acid catalyst, typically aluminum trichloride (AlCl₃, 3.0 eq), in portions while maintaining the temperature.

  • Chlorination: After stirring for 30 minutes, a solution of chlorine gas dissolved in carbon tetrachloride (or an alternative chlorinating agent like trichloroisocyanuric acid) is added dropwise.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for approximately 12 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: The reaction is carefully quenched by pouring it into a mixture of ice and water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with an aqueous sodium hydroxide solution, followed by brine, and then dried over anhydrous sodium sulfate (Na₂SO₄). After filtration, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or vacuum distillation to yield 2-acetyl-4-chlorothiophene.[1]

Step 2: Reduction of 2-Acetyl-4-chlorothiophene to 2-Methyl-4-chlorothiophene

The Wolff-Kishner reduction is a standard method for converting a ketone to an alkane.

  • Hydrazone Formation: To a solution of 2-acetyl-4-chlorothiophene (1.0 eq) in a high-boiling point solvent like diethylene glycol, add hydrazine hydrate (approx. 4-5 eq). The mixture is heated to ~100-120 °C for 1-2 hours to form the hydrazone intermediate.

  • Reduction: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (approx. 4-5 eq), is added to the mixture.

  • Distillation: The temperature is raised to ~190-210 °C, allowing for the distillation of water and excess hydrazine. The reaction is maintained at this temperature until nitrogen evolution ceases (typically 3-4 hours).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent like diethyl ether or hexane. The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and concentrated. The resulting crude 2-methyl-4-chlorothiophene can be purified by vacuum distillation.

Step 3: Bromination of 2-Methyl-4-chlorothiophene

This final step utilizes a selective free-radical bromination of the benzylic-like methyl group. The use of N-Bromosuccinimide (NBS) is preferred as it provides a low, steady concentration of bromine, minimizing electrophilic aromatic substitution on the thiophene ring.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a light source (a 100-250W lamp), dissolve 2-methyl-4-chlorothiophene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Initiation: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.02-0.05 eq).[4]

  • Reaction: The mixture is heated to reflux while being irradiated with the lamp. The reaction is monitored by observing the consumption of the starting material (via GC or TLC) and the succinimide byproduct floating to the surface.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature, and the solid succinimide is removed by filtration.

  • Purification: The filtrate is washed with water and brine to remove any remaining impurities. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved via vacuum distillation, though care must be taken as bromomethyl compounds can be thermally sensitive.

Chemical Reactivity and Applications

This compound is a versatile intermediate for organic synthesis, primarily due to the reactivity of the bromomethyl group.

Core Reactivity

The C-Br bond in the bromomethyl group is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of the (4-chlorothiophen-2-yl)methyl moiety onto a wide variety of molecules, including amines, alcohols, thiols, and carbanions. This reactivity makes it a key building block in the synthesis of complex molecular architectures.

Reactivity start This compound product Substituted Product start->product  Sₙ2 Reaction nucleophile Nucleophile (e.g., R-OH, R-NH₂, R-SH) nucleophile->product

Caption: General reactivity of this compound with nucleophiles.

Applications in Drug Discovery

The thiophene ring is a well-known bioisostere for the phenyl ring and is a core component of numerous FDA-approved drugs.[5] Its incorporation can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles.[6] Chlorothiophene derivatives, in particular, have been investigated for a range of therapeutic applications, including the development of anticancer agents.[7]

This compound serves as a precursor for introducing a specific substituted thiophene scaffold into potential drug candidates. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by modifying its periphery, potentially enhancing potency, selectivity, or drug-like properties.

Safety and Toxicology

Hazard ClassDescription and Precautionary Measures
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Avoid breathing vapors, mist, or gas. Use only in a well-ventilated area.
Corrosivity Causes severe skin burns and eye damage. It is a lachrymator (tear-producing). Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
Handling Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere, as it may be sensitive to moisture and light.[8]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Inhalation: Move person into fresh air. In all cases of exposure, seek immediate medical attention.[8]

Disclaimer: This document is intended for informational purposes for qualified research professionals. The information provided, particularly regarding experimental protocols and safety, is based on established chemical principles and data from analogous compounds. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety guidelines.

References

An In-depth Technical Guide to 2-(Bromomethyl)-4-chlorothiophene: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their versatile chemical reactivity and significant biological activities.[1][2] This guide provides a comprehensive technical overview of a specific halogenated thiophene, 2-(bromomethyl)-4-chlorothiophene. This compound serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents, owing to the reactive bromomethyl group and the influence of the chloro substituent on the thiophene ring's electronic properties.[3][4] This document will detail its chemical structure, physicochemical properties, plausible synthetic routes, and safety considerations, and discuss its potential applications in the broader context of drug discovery.

Chemical Structure and Identification

The molecular structure of this compound consists of a central five-membered thiophene ring. A bromomethyl (-CH₂Br) group is attached at the 2-position, and a chloro (-Cl) atom is substituted at the 4-position.

Key Identifiers:

IdentifierValue
Molecular Formula C₅H₄BrClS
SMILES C1=C(SC=C1Cl)CBr
InChI InChI=1S/C5H4BrClS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2
InChIKey CDZULSQNPDJRDJ-UHFFFAOYSA-N

Physicochemical Properties

Table of Physicochemical Properties:

PropertyValue (this compound)Reference Isomer: 2-bromo-4-chlorothiophene
Molecular Weight 211.51 g/mol 197.48 g/mol [5]
Boiling Point Predicted: ~220-240 °C193.1 ± 20.0 °C (Predicted)[5]
Melting Point Not availableNot available
Density Predicted: ~1.7-1.8 g/cm³1.844 ± 0.06 g/cm³ (Predicted)[5]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and insoluble in water.Not specified
Appearance Likely a colorless to light yellow liquid or low-melting solid.Not specified

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely published. However, expected NMR chemical shifts can be predicted based on established principles of spectroscopy.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂Br4.6 - 4.8Singlet
Thiophene H-37.0 - 7.2Doublet
Thiophene H-57.2 - 7.4Doublet

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
-CH₂Br25 - 35
Thiophene C-4120 - 125
Thiophene C-3125 - 130
Thiophene C-5128 - 133
Thiophene C-2140 - 145

Experimental Protocols: A Plausible Synthetic Pathway

Step 1: Synthesis of 2-Acetyl-4-chlorothiophene

This procedure is adapted from a known synthesis of 2-acetyl-4-chlorothiophene.[6][7]

Reaction: Thiophene is first acetylated to form 2-acetylthiophene, which is then chlorinated.

Materials:

  • Thiophene

  • Acetic anhydride

  • A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • Chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve thiophene in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the Lewis acid catalyst, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to proceed at low temperature, then warm to room temperature and stir until the formation of 2-acetylthiophene is complete (monitored by TLC).

  • Cool the reaction mixture again and introduce the chlorinating agent.

  • Control the reaction temperature and monitor the formation of 2-acetyl-4-chlorothiophene.

  • Upon completion, quench the reaction with ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-acetyl-4-chlorothiophene.

G Thiophene Thiophene Step1 Acetylation Thiophene->Step1 Acetylating_Agent Acetic Anhydride (Lewis Acid Catalyst) Acetylating_Agent->Step1 Intermediate 2-Acetylthiophene Step1->Intermediate Step2 Chlorination Intermediate->Step2 Chlorinating_Agent Chlorinating Agent Chlorinating_Agent->Step2 Product 2-Acetyl-4-chlorothiophene Step2->Product

Synthesis of 2-Acetyl-4-chlorothiophene.

Step 2: Synthesis of this compound

This proposed step utilizes a free-radical bromination of the methyl group of 2-acetyl-4-chlorothiophene, a common transformation in organic synthesis.

Reaction: The acetyl group of 2-acetyl-4-chlorothiophene is first reduced to a methyl group, which is then subjected to free-radical bromination.

Materials:

  • 2-Acetyl-4-chlorothiophene

  • Reducing agent (e.g., Triethylsilane and Trifluoroacetic acid for Wolff-Kishner or Clemmensen reduction)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • Reduce the acetyl group of 2-acetyl-4-chlorothiophene to a methyl group to form 2-methyl-4-chlorothiophene using a standard reduction method.

  • In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve the resulting 2-methyl-4-chlorothiophene and a catalytic amount of the radical initiator in anhydrous CCl₄.

  • Add N-Bromosuccinimide (NBS) to the mixture.

  • Heat the reaction mixture to reflux to initiate the bromination.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

G Start 2-Acetyl-4-chlorothiophene Reduction Reduction (e.g., Wolff-Kishner) Start->Reduction Intermediate 2-Methyl-4-chlorothiophene Reduction->Intermediate Bromination Free-Radical Bromination Intermediate->Bromination Bromination_Reagents NBS (Radical Initiator) Bromination_Reagents->Bromination Product This compound Bromination->Product

Proposed Synthesis of this compound.

Safety and Handling

Potential Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

Recommended Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Applications in Drug Discovery

Thiophene-containing molecules are considered "privileged structures" in medicinal chemistry due to their ability to mimic phenyl rings while offering unique electronic properties and metabolic profiles.[2][3] They are integral components of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

The title compound, this compound, is a valuable synthetic intermediate for introducing the 4-chlorothiophen-2-ylmethyl moiety into larger molecules. The bromomethyl group is a reactive electrophile that can readily undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the facile construction of diverse molecular scaffolds for screening in drug discovery programs.

The chlorine atom at the 4-position influences the electronic nature of the thiophene ring, which can affect the molecule's interaction with biological targets and its metabolic stability.[10] While no specific biological activities have been reported for this compound itself, its derivatives are of significant interest in the development of new therapeutic agents.

G cluster_0 Core Scaffold cluster_1 Drug Development Pathway Thiophene 2-(Bromomethyl)- 4-chlorothiophene Synthesis Chemical Synthesis (Nucleophilic Substitution) Thiophene->Synthesis Derivatives Diverse Thiophene Derivatives Library Synthesis->Derivatives Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Derivatives->Screening Lead Lead Compound Identification Screening->Lead

Role in Drug Discovery Workflow.

Conclusion

This compound is a halogenated thiophene with significant potential as a versatile building block in organic synthesis, particularly within the realm of drug discovery. While detailed experimental data for this specific compound is sparse, its structural features and the known reactivity of related compounds provide a solid foundation for its synthetic utility and handling. The information compiled in this guide offers a valuable resource for researchers and scientists interested in utilizing this and similar thiophene derivatives for the development of novel, biologically active molecules. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

An In-depth Technical Guide to 2-(bromomethyl)-4-chlorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(bromomethyl)-4-chlorothiophene is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group and a chlorinated thiophene core, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its identifiers, proposed synthetic routes, and key chemical data.

Core Identifiers and Physicochemical Properties

While a specific CAS Number for this compound is not currently registered in major chemical databases, it is uniquely identified by its PubChem Compound ID. The following table summarizes its key identifiers and calculated properties.

IdentifierValueSource
PubChem CID 57156624PubChem
IUPAC Name This compoundPubChem
Molecular Formula C₅H₄BrClSPubChem
Molecular Weight 211.51 g/mol PubChem
Canonical SMILES C1=C(SC=C1Cl)CBrPubChem
InChI InChI=1S/C5H4BrClS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2PubChem
InChIKey CDZULSQNPDJRDJ-UHFFFAOYSA-NPubChem

Proposed Synthetic Experimental Protocols

Step 1: Chlorination of 2-Acetylthiophene to 2-Acetyl-4-chlorothiophene

This step introduces the chloro-substituent onto the thiophene ring.

Methodology:

  • In a well-ventilated fume hood, dissolve 2-acetylthiophene (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), portion-wise to the stirred solution. The addition of a Lewis acid catalyst like aluminum chloride (AlCl₃) may be required to facilitate the reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetyl-4-chlorothiophene.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2-Acetyl-4-chlorothiophene to 1-(4-chlorothiophen-2-yl)ethanol

This step reduces the ketone to a secondary alcohol.

Methodology:

  • Dissolve the purified 2-acetyl-4-chlorothiophene (1 equivalent) in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in small portions.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully add water to quench the excess reducing agent.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol.

Step 3: Bromination of 1-(4-chlorothiophen-2-yl)ethanol to this compound

This final step converts the alcohol to the target bromomethyl compound.

Methodology:

  • In a fume hood, dissolve the 1-(4-chlorothiophen-2-yl)ethanol (1 equivalent) in a dry, aprotic solvent such as dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) (0.5 equivalents), dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto ice water to quench the reaction.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield pure this compound.

Logical Workflow Diagram

The following diagram illustrates the proposed synthetic pathway from 2-acetylthiophene to this compound.

Synthesis_Pathway Start 2-Acetylthiophene Intermediate1 2-Acetyl-4-chlorothiophene Start->Intermediate1 Chlorination (NCS, AlCl₃) Intermediate2 1-(4-chlorothiophen-2-yl)ethanol Intermediate1->Intermediate2 Reduction (NaBH₄) End This compound Intermediate2->End Bromination (PBr₃)

Caption: Proposed synthesis of this compound.

Spectroscopic and Analytical Profile of 2-(bromomethyl)-4-chlorothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(bromomethyl)-4-chlorothiophene. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents a predictive analysis based on data from structurally analogous compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 2-(bromomethyl)thiophene, 4-chlorothiophene, and other substituted thiophenes.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons onPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂Br4.7 - 4.9Singlet-
Thiophene H-37.0 - 7.2Doublet~1.5
Thiophene H-57.2 - 7.4Doublet~1.5

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₂Br25 - 30
Thiophene C-4122 - 125
Thiophene C-3127 - 130
Thiophene C-5130 - 133
Thiophene C-2140 - 145

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
C=C (thiophene ring)1550 - 1400Medium-Strong
C-Cl800 - 600Strong
C-Br600 - 500Strong

Table 4: Predicted Mass Spectrometry (MS) Data

FragmentPredicted m/zComments
[M]⁺209/211/213Molecular ion peak with characteristic isotopic pattern for Br and Cl.
[M-Br]⁺130/132Loss of bromine atom. Isotopic pattern for Cl will be observed.
[C₄H₂ClS]⁺117/119Thienyl fragment after loss of CH₂Br. Isotopic pattern for Cl.
[C₅H₄S]⁺84Thiophene fragment.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to the sample.

    • Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for less volatile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The resulting spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: Detailed workflow for Nuclear Magnetic Resonance (NMR) analysis.

In-Depth Technical Guide to the Safe Handling of 2-(Bromomethyl)-4-chlorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-(bromomethyl)-4-chlorothiophene, a reactive chemical intermediate. The information is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes available and predicted data for the compound and its close isomers. This information is critical for understanding its potential hazards.

PropertyValueSource
Chemical Formula C₅H₄BrClS[1]
Molecular Weight 211.51 g/mol [2]
Appearance Colorless to light yellow liquid or crystal[3]
Boiling Point 193.1 ± 20.0 °C (Predicted)[4]
Density 1.844 ± 0.06 g/cm³ (Predicted)[4]
Solubility Insoluble in water, soluble in organic solvents like ethanol and acetone.[5]
Odor Pungent, stench.[5][6]

Hazard Identification and GHS Classification

This compound and its isomers are classified as hazardous substances. The following table summarizes the GHS hazard statements. It is crucial to handle this compound with appropriate precautions.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed.[2][7]
Acute Toxicity, DermalH312: Harmful in contact with skin.[2][7]
Acute Toxicity, InhalationH332: Harmful if inhaled.[2][7]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[7]
Serious Eye Damage/IrritationH318: Causes serious eye damage.[2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[8]

Signal Word: Danger[7]

Toxicological Information

Mechanism of Toxicity

The toxicity of thiophene derivatives is often linked to their metabolism in the liver by cytochrome P450 (CYP450) enzymes.[8][9] Metabolism can lead to the formation of reactive intermediates, such as thiophene-S-oxides and thiophene epoxides.[10] These electrophilic species can covalently bind to cellular macromolecules like proteins and nucleic acids, leading to cellular damage and toxicity.[8][9] The bromomethyl group is a strong alkylating agent, which can further contribute to its toxicity by reacting with biological nucleophiles.

Putative Metabolic Pathway

The metabolism of this compound is likely to proceed through oxidation of the thiophene ring by CYP450 enzymes. This can lead to the formation of a reactive thiophene-S-oxide or a thiophene epoxide, which can then be detoxified by conjugation with glutathione (GSH) or react with cellular macromolecules, leading to toxicity.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Cellular Interaction This compound This compound Thiophene-S-oxide Thiophene-S-oxide This compound->Thiophene-S-oxide CYP450 (S-oxidation) Thiophene Epoxide Thiophene Epoxide This compound->Thiophene Epoxide CYP450 (Epoxidation) GSH Conjugate GSH Conjugate Thiophene-S-oxide->GSH Conjugate GST Macromolecular Adducts Macromolecular Adducts Thiophene-S-oxide->Macromolecular Adducts Thiophene Epoxide->GSH Conjugate GST Thiophene Epoxide->Macromolecular Adducts Toxicity Toxicity Macromolecular Adducts->Toxicity

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are required.[11]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. A double layer of gloves is recommended.[12]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[11] For larger quantities or when there is a risk of splashing, a chemical-resistant apron and boots should be worn.

  • Respiratory Protection: All handling of this compound must be done in a certified chemical fume hood. If there is a risk of inhalation, a full-face respirator with an appropriate organic vapor cartridge should be used.[7]

Safe Handling and Storage
  • Handling:

    • Always work in a well-ventilated chemical fume hood.[8]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not breathe vapors or mists.[8]

    • Use spark-proof tools and explosion-proof equipment.[13]

    • Ground and bond containers when transferring material.[6]

    • Have an emergency eyewash and safety shower readily available.[14]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

    • Keep away from heat, sparks, and open flames.[6]

    • Store away from incompatible materials such as strong oxidizing agents and bases.[8][13]

    • Store in a refrigerator rated for flammable materials if necessary.[8]

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Immediately evacuate the area and prevent entry.[9]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear Appropriate PPE: Don the full PPE as described in section 4.1.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[15] Do not use combustible materials like paper towels.

  • Neutralize (for small spills): For small spills of organic halides, sodium bicarbonate can be applied to the absorbent material.[9]

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[14]

  • Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Spill_Cleanup_Workflow Spill Spill Evacuate Evacuate and Secure Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ventilate Ensure Ventilation PPE->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill of this compound.

Disposal of Waste

All waste containing this compound must be treated as hazardous waste.

  • Quenching Reactive Waste: For small amounts of residual reactive material, a quenching procedure should be followed in a chemical fume hood.[12]

    • Cool the reaction mixture in an ice bath.

    • Slowly add a less reactive alcohol, such as isopropanol, with stirring.[12]

    • Once the initial reaction subsides, slowly add a more reactive alcohol like methanol.[12]

    • Finally, very slowly and cautiously add water to ensure complete quenching.[12]

  • Container Disposal: Place all quenched materials and contaminated items into a clearly labeled, sealed container for hazardous waste disposal.[14] Follow all institutional and regulatory guidelines for hazardous waste disposal.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[8]

  • Specific Hazards: Thermal decomposition can produce toxic fumes of carbon oxides, sulfur oxides, hydrogen bromide, and hydrogen chloride.[8][13] Containers may explode if heated.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

This guide is intended to provide essential safety information. It is not a substitute for proper training and a thorough understanding of the hazards of this chemical. Always consult the most recent Safety Data Sheet (SDS) before handling this compound.

References

Unlocking the Potential of Thiophene: A Technical Guide to Novel Derivatives in Cutting-Edge Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

A comprehensive technical guide has been released, detailing promising research avenues for novel thiophene derivatives. This whitepaper offers researchers, scientists, and drug development professionals an in-depth look into the burgeoning applications of these versatile heterocyclic compounds in oncology, organic electronics, and neurodegenerative diseases. The guide provides a wealth of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to accelerate innovation in these critical fields.

Thiophene, a sulfur-containing five-membered aromatic ring, has long been recognized as a "privileged scaffold" in medicinal chemistry and a cornerstone in materials science.[1][2] Its unique electronic properties and amenability to chemical modification make it a versatile building block for designing next-generation therapeutics and high-performance electronic materials.[2][3] This guide synthesizes recent advancements, offering a roadmap for future research and development.

Thiophene Derivatives in the Fight Against Cancer

Novel thiophene derivatives are emerging as potent anticancer agents, exhibiting a range of cytotoxic activities against various cancer cell lines.[4] Researchers are actively exploring their potential as kinase inhibitors, microtubule assembly disruptors, and modulators of key signaling pathways implicated in cancer progression.[4][5][6]

A significant area of investigation involves the targeting of kinase signaling pathways, which are often dysregulated in cancer.[4] Thiophene-based compounds have shown promise as inhibitors of various kinases, thereby interrupting the signaling cascades that drive cell proliferation and survival.[5][7] Another promising strategy involves the disruption of microtubule dynamics, a critical process for cell division. Certain thiophene derivatives have been shown to interfere with microtubule assembly, leading to cell cycle arrest and apoptosis.[5] Furthermore, the Wnt/β-catenin signaling pathway, a crucial regulator of cell fate and proliferation, has been identified as a target for thiophene-based therapeutics in gastrointestinal cancers.[6]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel thiophene derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 8e Multiple Cell Lines0.411 - 2.8Not specified[8]
Compound 5 MCF-7, HepG-2Not specified (Higher cytotoxicity than reference)FLT3 Kinase Inhibitor[7]
Compound 8 MCF-7, HepG-2Not specified (Higher cytotoxicity than reference)Kinase Inhibitor[7]
Compound 1312 SGC-79010.34Inhibitor of β-tubulin and Wnt/β-catenin pathway[6]
Compound 480 HeLa, Hep G212.61 µg/mL, 33.42 µg/mLInduces apoptosis[9]
Key Signaling Pathway: Wnt/β-catenin Inhibition

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of a novel thiophene derivative. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding, this complex is inactivated, allowing β-catenin to accumulate and activate target genes involved in cell proliferation. Certain thiophene derivatives can interfere with this pathway, leading to the suppression of tumor growth.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex_ON Destruction Complex (Active) beta_Catenin_Deg β-catenin Degradation Destruction_Complex_ON->beta_Catenin_Deg Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Destruction_Complex_OFF Destruction Complex (Inactive) Receptor->Destruction_Complex_OFF beta_Catenin_Acc β-catenin Accumulation Gene_Transcription Target Gene Transcription (Proliferation) beta_Catenin_Acc->Gene_Transcription Thiophene_Derivative Thiophene Derivative (e.g., Compound 1312) Thiophene_Derivative->beta_Catenin_Acc Inhibits OFET_Fabrication cluster_Substrate Substrate Preparation cluster_Semiconductor Semiconductor Deposition cluster_Electrodes Electrode Deposition cluster_Characterization Device Characterization Substrate Start: Si/SiO2 Substrate Cleaning Substrate Cleaning (e.g., Piranha) Substrate->Cleaning Deposition Thiophene Derivative Deposition (e.g., Spin-coating) Cleaning->Deposition Annealing Thermal Annealing Deposition->Annealing Mask Shadow Mask Alignment Annealing->Mask Evaporation Source/Drain Electrode Evaporation (e.g., Au) Mask->Evaporation Probing Probe Station Measurement Evaporation->Probing Analysis Data Analysis: Mobility, On/Off Ratio Probing->Analysis Amyloid_Targeting cluster_Pathology Alzheimer's Disease Pathology cluster_Intervention Thiophene Derivative Intervention Abeta_Monomers Amyloid-β Monomers Abeta_Aggregates Amyloid-β Aggregates (Oligomers, Fibrils) Abeta_Monomers->Abeta_Aggregates Plaques Amyloid Plaques Abeta_Aggregates->Plaques Neurotoxicity Neurotoxicity & Cognitive Decline Plaques->Neurotoxicity Thiophene_Imaging Thiophene-based Imaging Ligand (e.g., p-FTAA) Thiophene_Imaging->Plaques Binds for Detection Thiophene_Inhibitor Thiophene-based Aggregation Inhibitor Thiophene_Inhibitor->Abeta_Aggregates Inhibits Formation

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(bromomethyl)-4-chlorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(bromomethyl)-4-chlorothiophene is a valuable heterocyclic building block in medicinal chemistry and materials science. Thiophene derivatives are known to possess a wide range of pharmacological properties, making them attractive scaffolds for drug discovery.[1] This document provides a detailed protocol for the synthesis of this compound from 2-methyl-4-chlorothiophene via a free-radical bromination reaction using N-Bromosuccinimide (NBS). The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator, is a standard method for the allylic or benzylic bromination of hydrocarbons.[2] This method is particularly effective for selectively brominating the methyl group on the thiophene ring while avoiding electrophilic substitution on the ring itself.

Reaction Scheme and Mechanism

The synthesis proceeds via a free-radical chain mechanism, which is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

G cluster_reactants Reactants cluster_products Products reactant 2-methyl-4-chlorothiophene product This compound reactant->product Reaction reagent N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (CCl4), Heat/Light byproduct Succinimide

Figure 1. Overall reaction for the synthesis of this compound.

The reaction mechanism involves three key stages: initiation, propagation, and termination. The propagation steps constitute a self-sustaining cycle that continues until the reactants are consumed.

G Simplified Free-Radical Mechanism cluster_0 1. Initiation cluster_1 2. Propagation Cycle cluster_2 3. Termination AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Heat Br• Br• 2 R• + N2->Br• + NBS Th-CH3 2-methyl-4- chlorothiophene Br•->Th-CH3 H abstraction Th-CH2• Thiophene Radical Th-CH3->Th-CH2• + HBr NBS_mol NBS Th-CH2•->NBS_mol Br abstraction Th-CH2Br Product NBS_mol->Th-CH2Br + Succinimidyl Radical Br• Br• Br2 Br2 Br• ->Br2 + Br• Product Product Br• ->Product + Th-CH2• Th-CH2• Th-CH2• Dimer Dimer Th-CH2• ->Dimer + Th-CH2•

Figure 2. Simplified mechanism of the Wohl-Ziegler radical bromination.

Materials and Equipment

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molar Eq.Notes
2-methyl-4-chlorothiophene29421-92-9146.621.0Starting material.
N-Bromosuccinimide (NBS)128-08-5177.981.05 - 1.1Brominating agent. Should be recrystallized from water if yellow.
Azobisisobutyronitrile (AIBN)78-67-1164.210.02 - 0.05Radical initiator.
Carbon Tetrachloride (CCl₄)56-23-5153.82-Solvent. Anhydrous grade. Alternative: Cyclohexane.
Dichloromethane (DCM)75-09-284.93-For extraction.
Saturated NaHCO₃ Solution---For aqueous work-up.
Saturated NaCl Solution (Brine)---For aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄---Drying agent.
Silica Gel---For column chromatography.
Equipment
  • Round-bottom flask (3-neck)

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel or powder funnel

  • UV lamp or heat lamp (for initiation)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup

Experimental Protocol

This protocol is based on standard Wohl-Ziegler bromination conditions.[2][3]

Reaction Setup
  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is oven-dried before use.

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • To the flask, add 2-methyl-4-chlorothiophene (1.0 eq.) and anhydrous carbon tetrachloride (to make a ~0.2-0.5 M solution).

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) and the radical initiator AIBN (0.02 eq.) to the solution.

G A 1. Setup - Assemble dry glassware - Inert atmosphere (N2/Ar) B 2. Reagent Addition - Add 2-methyl-4-chlorothiophene - Add Solvent (CCl4) - Add NBS and AIBN A->B C 3. Reaction - Heat mixture to reflux (77°C for CCl4) - Irradiate with UV/heat lamp - Monitor by TLC/GC-MS B->C D 4. Work-up - Cool to room temperature - Filter succinimide - Wash with NaHCO3 (aq) - Wash with Brine C->D E 5. Isolation - Dry organic layer (MgSO4) - Filter drying agent - Concentrate via rotary evaporation D->E F 6. Purification - Purify crude product via  silica gel column chromatography  or vacuum distillation E->F G 7. Analysis - Characterize product (NMR, MS) - Assess purity (GC, HPLC) F->G H Final Product This compound G->H

Figure 3. General experimental workflow for the synthesis and purification.

Reaction Execution
  • With vigorous stirring, heat the reaction mixture to reflux (approx. 77°C for CCl₄).

  • Initiate the reaction by shining a UV lamp or a high-intensity incandescent lamp on the flask.

  • A successful initiation is often indicated by the appearance of a reddish-brown color from a low concentration of molecular bromine.[4]

  • Maintain the reaction at reflux for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or GC-MS by observing the consumption of the starting material. The solid NBS, which is denser than CCl₄, will be consumed and replaced by the less dense succinimide byproduct, which will float.

Work-up and Isolation
  • Once the reaction is complete, turn off the heat/light and allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a sintered glass funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄ or dichloromethane.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude this compound is typically a yellow or brown oil. It can be purified by one of the following methods:

  • Silica Gel Column Chromatography: Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.

  • Vacuum Distillation: This method is suitable for larger-scale preparations.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes.

ParameterValue / Observation
Reactant Scale 5-10 g
Solvent Volume 50-100 mL
Reaction Time 2 - 4 hours
Reaction Temperature Reflux (~77 °C for CCl₄)
Monitoring TLC (Hexane/EtOAc 9:1), GC-MS
Crude Appearance Yellow to brown oil
Purification Method Column Chromatography or Vacuum Distillation
Expected Yield 60 - 80%
Final Product Appearance Colorless to pale yellow oil

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

  • Carbon Tetrachloride (CCl₄): CCl₄ is a toxic, carcinogenic, and ozone-depleting substance. All operations must be conducted in a certified chemical fume hood. Consider using a safer alternative solvent like cyclohexane or acetonitrile if the reaction chemistry allows.

  • AIBN: AIBN is thermally unstable and can decompose exothermically. Store it refrigerated and avoid heating it directly. It releases toxic nitrogen gas upon decomposition.

  • Halogenated Compounds: The product, this compound, is a halogenated organic compound and should be handled with care as a potential irritant and lachrymator.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(bromomethyl)-4-chlorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 2-(bromomethyl)-4-chlorothiophene with various aryl boronic acids. This reaction is a powerful tool for the synthesis of 2-arylmethyl-4-chlorothiophene derivatives, which are valuable intermediates in the development of novel therapeutic agents. The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[4][5] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[6][7] Thiophene-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities.[1][6] The functionalization of thiophene scaffolds, such as this compound, via Suzuki-Miyaura coupling allows for the introduction of various aryl groups, leading to the generation of libraries of compounds for biological screening.

The target molecule, this compound, possesses two potential reaction sites for cross-coupling: a bromomethyl group and a chloro group. In the context of the Suzuki-Miyaura reaction, the benzylic bromide is significantly more reactive than the aryl chloride in the oxidative addition step with the palladium catalyst.[2] This chemoselectivity allows for the selective coupling at the bromomethyl position, leaving the chloro substituent intact for potential further functionalization.

Experimental Protocol

This protocol is adapted from established procedures for similar substrates, specifically the Suzuki-Miyaura coupling of 2-bromo-5-(bromomethyl)thiophene.[1][2]

Materials:

  • This compound

  • Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired aryl boronic acid (1.1 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (2.5 mol%) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants (a typical concentration is 0.1 M with respect to the limiting reagent).

  • Reaction: Stir the reaction mixture at 90 °C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table provides expected yields for the Suzuki-Miyaura coupling of this compound with various aryl boronic acids, based on reported yields for a similar substrate, 2-bromo-5-(bromomethyl)thiophene.[1][2] Actual yields may vary depending on the specific reaction conditions and the nature of the aryl boronic acid.

EntryAryl Boronic AcidProductExpected Yield (%)
1Phenylboronic acid2-(phenylmethyl)-4-chlorothiophene65-75
24-Methoxyphenylboronic acid2-((4-methoxyphenyl)methyl)-4-chlorothiophene70-80
34-Chlorophenylboronic acid2-((4-chlorophenyl)methyl)-4-chlorothiophene60-70
43,5-Dimethylphenylboronic acid2-((3,5-dimethylphenyl)methyl)-4-chlorothiophene65-75

Diagrams

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Intermediate_1 R¹-Pd(II)L₂-X Pd(0)L2->Intermediate_1 Oxidative Addition Oxidative_Addition R¹-X (Aryl Halide) Oxidative_Addition->Intermediate_1 Intermediate_2 R¹-Pd(II)L₂-R² Intermediate_1->Intermediate_2 Transmetalation (+ Base) Transmetalation R²-B(OR)₂ (Boronic Acid/Ester) Transmetalation->Intermediate_2 Intermediate_2->Pd(0)L2 Reductive Elimination Reductive_Elimination R¹-R² (Coupled Product) Intermediate_2->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow start Reaction Setup (Inert Atmosphere) reactants Add Reactants: - this compound - Aryl Boronic Acid - K₃PO₄ start->reactants catalyst Add Pd(PPh₃)₄ Catalyst reactants->catalyst solvent Add Dioxane/Water Solvent catalyst->solvent reaction Heat at 90°C for 12h solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Reactions under inert atmosphere require proper training and equipment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 2-arylmethyl-4-chlorothiophene derivatives. The protocol outlined in this document, adapted from established procedures for similar substrates, offers a robust starting point for researchers in organic synthesis and drug development. The chemoselective nature of the reaction at the bromomethyl position makes it a valuable tool for the targeted functionalization of substituted thiophenes. The resulting products can serve as key building blocks for the discovery of new biologically active molecules.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 2-(bromomethyl)-4-chlorothiophene. This versatile substrate serves as a key building block in the synthesis of a wide array of substituted thiophene derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.

Introduction

This compound is a reactive electrophile ideally suited for S(_N)2 reactions. The electron-withdrawing nature of the thiophene ring, coupled with the inherent reactivity of a benzylic-type bromide, facilitates the displacement of the bromide ion by a variety of nucleophiles. This allows for the straightforward introduction of oxygen, nitrogen, and sulfur functionalities at the 2-position of the 4-chlorothiophene core. These modifications are crucial for tuning the pharmacological and physicochemical properties of the resulting molecules.

General Reaction Scheme

The fundamental transformation involves the attack of a nucleophile on the methylene carbon of this compound, leading to the displacement of the bromide leaving group.

G Substrate This compound Product Substituted Product Substrate->Product + Nucleophile Nucleophile Nucleophile (Nu-) LeavingGroup Br- Product->LeavingGroup - Leaving Group

Caption: General nucleophilic substitution on this compound.

Application 1: Synthesis of 2-(Azidomethyl)-4-chlorothiophene

The introduction of an azide group serves as a valuable synthetic handle for further transformations, such as "click" chemistry or reduction to a primary amine.

Experimental Protocol

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO(_3))

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.0 eq) to the solution.

  • Heat the reaction mixture to 80°C under microwave irradiation for 20 minutes, or stir at room temperature overnight.[1]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Reactant/ProductMolar Mass ( g/mol )Starting Amount/VolumeEquivalentsYield (%)
This compound226.5(e.g., 1.0 g)1.0-
Sodium Azide65.01(e.g., 0.57 g)2.0-
2-(Azidomethyl)-4-chlorothiophene189.63--85-95

Yields are based on analogous reactions with other alkyl bromides and may vary.

Application 2: Synthesis of (4-Chlorothiophen-2-yl)methyl Ethers

The Williamson ether synthesis provides a reliable method for the preparation of ethers from this compound and various alkoxides.

Experimental Protocol

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

  • Corresponding alcohol (e.g., methanol, ethanol) as solvent

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Prepare a solution of the desired sodium alkoxide in its corresponding alcohol (e.g., 1 M sodium ethoxide in ethanol).

  • To a stirred solution of this compound (1.0 eq) in the corresponding alcohol, add the sodium alkoxide solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until completion as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude ether.

  • Purify by column chromatography or distillation if required.

Reactant/ProductMolar Mass ( g/mol )Starting Amount/VolumeEquivalentsYield (%)
This compound226.5(e.g., 1.0 g)1.0-
Sodium Ethoxide68.05(e.g., 0.33 g)1.1-
4-Chloro-2-(ethoxymethyl)thiophene190.67--~90

Yield is based on a similar reaction with a substituted pyrimidine and may vary.

Application 3: Synthesis of (4-Chlorothiophen-2-yl)methyl Thioethers

Thioethers are readily prepared by the reaction of this compound with a thiol in the presence of a base.

Experimental Protocol

Materials:

  • This compound

  • Thiol (e.g., thiophenol, ethanethiol)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

  • Dichloromethane (CH(_2)Cl(_2))

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of the desired thiol (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

  • Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude thioether.

  • Purify by column chromatography on silica gel.

Reactant/ProductMolar Mass ( g/mol )Starting Amount/VolumeEquivalentsYield (%)
This compound226.5(e.g., 1.0 g)1.0-
Thiophenol110.18(e.g., 0.49 g)1.0-
Sodium Hydroxide40.00(e.g., 0.20 g)1.1-
4-Chloro-2-((phenylthio)methyl)thiophene256.78-->90

Yields are typically high for this type of reaction.

Application 4: Synthesis of (4-Chlorothiophen-2-yl)methyl Amines

The reaction of this compound with primary or secondary amines yields the corresponding substituted aminomethylthiophenes.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile.

  • Add the desired amine (2.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography if necessary.

Reactant/ProductMolar Mass ( g/mol )Starting Amount/VolumeEquivalentsYield (%)
This compound226.5(e.g., 1.0 g)1.0-
Piperidine85.15(e.g., 0.85 g)2.2-
Potassium Carbonate138.21(e.g., 1.22 g)2.0-
1-((4-Chlorothiophen-2-yl)methyl)piperidine231.77-->85

Yields are generally high for the amination of reactive alkyl halides.

Visualization of Reaction Workflows

Workflow for a Typical Nucleophilic Substitution Reaction

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, Nucleophile, Solvent, and Base (if needed) B Stir at appropriate temperature A->B C Monitor by TLC B->C D Quench Reaction / Remove Solvent C->D Reaction Complete E Liquid-Liquid Extraction D->E F Wash with Water and Brine E->F G Dry with Na2SO4 / MgSO4 F->G H Filter and Concentrate G->H I Column Chromatography / Distillation H->I Crude Product J Characterization (NMR, MS) I->J

Caption: A generalized workflow for nucleophilic substitution and product isolation.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Use with caution and follow appropriate disposal procedures.

  • Many of the solvents and reagents used are flammable and/or corrosive. Handle with care.

References

Application Notes and Protocols for 2-(Bromomethyl)-4-chlorothiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-chlorothiophene is a versatile bifunctional heterocyclic building block with significant potential in medicinal chemistry. The thiophene ring is a well-established pharmacophore and a common bioisostere for the phenyl ring in drug design, offering modulation of physicochemical properties such as solubility and metabolism.[1][2][3][4] The presence of two distinct reactive sites—a reactive bromomethyl group at the 2-position and a chloro substituent at the 4-position—allows for selective and sequential functionalization. This enables the generation of diverse molecular scaffolds for the synthesis of novel therapeutic agents. Thiophene derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

The bromomethyl group is susceptible to nucleophilic substitution, allowing the introduction of a variety of functional groups containing oxygen, nitrogen, or sulfur. The chloro group, on the other hand, is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl and heteroaryl partners.[7][8][9][10] This dual reactivity makes this compound an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Applications

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of more complex molecules with potential biological activity. Two main synthetic strategies can be employed:

  • Nucleophilic Substitution at the Bromomethyl Group: The benzylic-like bromide is highly reactive towards a wide range of nucleophiles. This allows for the facile introduction of various side chains that can interact with biological targets.

  • Palladium-Catalyzed Cross-Coupling at the Chloro Group: The chloro substituent can be functionalized using modern cross-coupling methodologies, most notably the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties.[9][10] This is a powerful method for building molecular complexity and exploring structure-activity relationships (SAR).

These two reaction types can be performed in a controlled, sequential manner to generate a library of disubstituted thiophene derivatives.

Illustrative Biological Data (Hypothetical)

To illustrate the potential of this scaffold, a hypothetical series of derivatives of this compound was designed and their potential anticancer activity against the MCF-7 human breast cancer cell line is presented in the table below. This data is for illustrative purposes only to demonstrate the potential for SAR studies.

Compound IDR Group (at C2-methyl)Ar Group (at C4)IC50 (µM) against MCF-7
TH-001 -N(CH₃)₂-Phenyl15.2
TH-002 -Morpholino-Phenyl10.8
TH-003 -N(CH₃)₂-4-Fluorophenyl8.5
TH-004 -Morpholino-4-Fluorophenyl5.1
TH-005 -N(CH₃)₂-Pyridin-3-yl12.1
TH-006 -Morpholino-Pyridin-3-yl7.9

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-2-(aminomethyl)thiophene Derivatives via Suzuki-Miyaura Coupling and Nucleophilic Substitution

This protocol describes a two-step synthesis starting with a Suzuki-Miyaura coupling to introduce an aryl group at the 4-position, followed by a nucleophilic substitution on the bromomethyl group.

Step 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-(bromomethyl)-4-(4-fluorophenyl)thiophene

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Add K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and water (10:1 ratio, to make a 0.2 M solution with respect to the thiophene).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution

Reaction: Synthesis of N,N-dimethyl-1-(4-(4-fluorophenyl)thiophen-2-yl)methanamine

Materials:

  • 2-(Bromomethyl)-4-(4-fluorophenyl)thiophene (from Step 1)

  • Dimethylamine (2 M solution in THF)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve 2-(bromomethyl)-4-(4-fluorophenyl)thiophene (1.0 eq) in acetonitrile.

  • Add K₂CO₃ (2.0 eq) and dimethylamine solution (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Synthesis of 4-Chloro-2-(phenoxymethyl)thiophene Derivatives via Nucleophilic Substitution

This protocol describes the synthesis of an ether-linked derivative via nucleophilic substitution of the bromide with a phenoxide.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add phenol (1.1 eq) to anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_intermediates Intermediate Scaffolds cluster_library Compound Library Generation cluster_screening Drug Discovery Cascade start This compound path1 Suzuki-Miyaura Coupling start->path1 Arylboronic acid, Pd catalyst, Base path2 Nucleophilic Substitution start->path2 Nucleophile (Nu-H) inter1 4-Aryl-2-(bromomethyl)thiophene path1->inter1 inter2 4-Chloro-2-(functionalized methyl)thiophene path2->inter2 lib1 Diverse Aryl Derivatives inter1->lib1 Nucleophilic Substitution lib2 Diverse Functionalized Methyl Derivatives inter2->lib2 Suzuki-Miyaura Coupling screening Biological Screening (e.g., Anticancer Assays) lib1->screening lib2->screening sar SAR Studies & Lead Optimization screening->sar

Caption: Synthetic workflow for library generation from this compound.

This compound represents a highly valuable and versatile starting material for medicinal chemistry research. Its dual reactivity allows for the systematic and efficient synthesis of diverse libraries of novel thiophene-containing compounds. By leveraging established synthetic methodologies such as nucleophilic substitution and palladium-catalyzed cross-coupling, researchers can explore a wide chemical space to identify and optimize new drug candidates for various therapeutic targets. The protocols and strategies outlined here provide a foundation for the application of this promising building block in drug discovery endeavors.

References

Application Notes and Protocols for 2-(bromomethyl)-4-chlorothiophene in Organic Electronics and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based conjugated polymers are cornerstone materials in the field of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The electronic properties of these polymers are highly dependent on their molecular structure, including the nature and position of substituents on the thiophene ring. 2-(bromomethyl)-4-chlorothiophene is a versatile monomer that offers the potential for the synthesis of novel polythiophenes with tailored properties. The chloro-substituent can be utilized for metal-catalyzed cross-coupling polymerization, while the bromomethyl group can serve as a reactive handle for post-polymerization modification or to influence intermolecular packing and solubility.

These application notes provide an overview of the potential uses of this compound in organic electronics and materials science, along with a detailed, proposed experimental protocol for its polymerization via Grignard Metathesis (GRIM) and subsequent characterization.

Application Notes

The unique bifunctional nature of this compound allows for several strategic approaches in the design of advanced organic materials:

  • Synthesis of Functional Polythiophenes: The chloro-substituent at the 4-position can participate in various cross-coupling reactions, such as Grignard Metathesis (GRIM) polymerization, to form the polythiophene backbone. The bromomethyl group at the 2-position can be retained in the resulting polymer, providing a site for subsequent chemical modification. This allows for the introduction of a wide range of functional groups to fine-tune the polymer's electronic, optical, and physical properties.

  • Control of Polymer Morphology: The presence of the bromomethyl group can influence the self-assembly and thin-film morphology of the resulting polymer. The steric hindrance and potential for intermolecular interactions introduced by this group can be leveraged to control the packing of the polymer chains, which is a critical factor in determining charge transport characteristics in organic electronic devices.

  • Development of Novel Copolymers: this compound can be copolymerized with other thiophene-based or aromatic monomers to create random or block copolymers. This approach enables the synthesis of materials with a combination of properties from different monomer units, leading to enhanced performance in devices like organic solar cells, where both electron-donating and electron-accepting moieties are required.

  • Post-Polymerization Functionalization: The reactive bromomethyl group can be used to graft side chains onto the polythiophene backbone after polymerization. This strategy is particularly useful for introducing functionalities that may not be compatible with the polymerization conditions. For example, attachment of polar side chains could enhance the polymer's solubility in environmentally friendly solvents or improve its interfacial properties in multilayered devices.

Proposed Experimental Protocols

The following protocols are proposed based on established methods for the polymerization of similar chlorothiophene monomers. Researchers should adapt and optimize these procedures for this compound.

Protocol 1: Polymerization of this compound via Grignard Metathesis (GRIM)

This protocol describes a proposed method for the synthesis of poly(this compound) using a nickel-catalyzed GRIM polymerization.

Materials:

  • This compound (monomer)

  • sec-Butylmagnesium chloride (or other suitable Grignard reagent)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: Ensure this compound is pure and dry before use.

  • Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Grignard Formation: To the Schlenk flask, add this compound (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C.

  • Slowly add sec-butylmagnesium chloride (1.05 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours to ensure the formation of the thienyl Grignard reagent.

  • Polymerization: In a separate Schlenk flask, dissolve Ni(dppp)Cl₂ (0.01-0.02 eq) in anhydrous THF.

  • Transfer the freshly prepared Grignard reagent solution to the Ni(dppp)Cl₂ solution via cannula at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The solution may become dark and viscous as the polymer forms.

  • Quenching and Precipitation: Quench the reaction by slowly adding a few milliliters of 1 M HCl.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer precipitate by filtration.

  • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.

  • The final polymer is then extracted with chloroform or another suitable solvent in which the polymer is soluble.

  • Drying: Remove the solvent under reduced pressure to yield the purified polymer.

Protocol 2: Characterization of Poly(this compound)

1. Molecular Weight Determination:

  • Technique: Gel Permeation Chromatography (GPC).

  • Eluent: Chloroform or THF.

  • Calibration: Use polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

2. Structural Characterization:

  • Technique: ¹H NMR and ¹³C NMR Spectroscopy.

  • Solvent: CDCl₃ or other deuterated solvents.

  • Analysis: Confirm the polymer structure and assess the regioregularity by analyzing the chemical shifts and splitting patterns of the aromatic and aliphatic protons.

3. Optical Properties:

  • Technique: UV-Vis Spectroscopy.

  • Sample Preparation: Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform) and cast a thin film on a quartz substrate.

  • Analysis: Determine the absorption maximum (λmax) in both solution and thin-film to assess the extent of π-conjugation. The optical bandgap can be estimated from the onset of the absorption edge.

4. Electrochemical Properties:

  • Technique: Cyclic Voltammetry (CV).

  • Setup: Use a three-electrode cell with the polymer film cast on a working electrode (e.g., platinum or glassy carbon), a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode. The measurement should be performed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Analysis: Determine the oxidation and reduction potentials to estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Data Presentation

The following tables present representative data that could be expected for polymers derived from substituted chlorothiophenes, based on literature for analogous systems. This data should serve as a benchmark for the characterization of newly synthesized polymers from this compound.

Table 1: Molecular Weight and Polydispersity Index of a Representative Poly(chlorothiophene) Derivative

Polymerization MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)
GRIM15 - 3025 - 501.5 - 2.0

Table 2: Optical and Electrochemical Properties of a Representative Poly(chlorothiophene) Derivative

PropertySolutionThin Film
λmax (nm) 450 - 500500 - 550
Optical Bandgap (eV) -1.9 - 2.2
HOMO Level (eV) --5.0 to -5.3
LUMO Level (eV) --2.8 to -3.1

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Device Fabrication & Testing monomer This compound grignard Grignard Reagent Formation monomer->grignard polymerization Ni-catalyzed GRIM Polymerization grignard->polymerization purification Purification (Precipitation & Soxhlet) polymerization->purification polymer Poly(this compound) purification->polymer gpc GPC (Mn, Mw, PDI) polymer->gpc nmr NMR (Structure, Regioregularity) polymer->nmr uvvis UV-Vis (Optical Properties) polymer->uvvis cv CV (Electrochemical Properties) polymer->cv thin_film Thin Film Deposition polymer->thin_film ofet OFET Fabrication thin_film->ofet opv OPV Fabrication thin_film->opv testing Device Performance Testing ofet->testing opv->testing

Caption: Workflow for synthesis and characterization.

ofet_structure cluster_ofet Organic Field-Effect Transistor (OFET) gate Gate Electrode dielectric Dielectric Layer gate->dielectric source Source Electrode dielectric->source drain Drain Electrode dielectric->drain semiconductor Polythiophene Active Layer dielectric->semiconductor substrate Substrate substrate->gate

Caption: Structure of a bottom-gate OFET device.

Experimental setup for Grignard reagent formation from 2-(bromomethyl)-4-chlorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Formation of (4-chloro-2-thienyl)methylmagnesium bromide

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] This document provides a detailed protocol for the preparation of the Grignard reagent from 2-(bromomethyl)-4-chlorothiophene, yielding (4-chloro-2-thienyl)methylmagnesium bromide. The reactivity of the carbon-halogen bond is crucial, with C-Br bonds being more reactive than C-Cl bonds in Grignard formation.[1] This selectivity allows for the targeted formation of the reagent at the bromomethyl position while preserving the chloro-substituent on the thiophene ring. The resulting organometallic intermediate is a versatile synthon for introducing the (4-chloro-2-thienyl)methyl moiety in the development of pharmaceutical and materials science compounds.

Key Challenges and Considerations

The successful formation of a Grignard reagent is highly dependent on maintaining strictly anhydrous (dry) conditions, as the reagent reacts readily with water.[3][4][5] All glassware must be scrupulously dried, and anhydrous solvents are essential.[5] Furthermore, the surface of the magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[6] Activation of the magnesium surface is therefore a critical initiation step.[6][7] The reaction is exothermic and may require careful temperature control to prevent side reactions, such as Wurtz coupling.[5][7]

Data Presentation: Reaction Parameters

The optimal conditions for the formation of (4-chloro-2-thienyl)methylmagnesium bromide can vary. The following table summarizes key experimental parameters that can be adjusted to optimize the reaction yield and purity. Yield is typically determined after quenching the Grignard reagent with a suitable electrophile.

ParameterCondition 1Condition 2Condition 3
Solvent Anhydrous Diethyl EtherAnhydrous Tetrahydrofuran (THF)Anhydrous Diethyl Ether
Magnesium Activation Iodine crystal1,2-DibromoethaneMechanical Stirring
Temperature Reflux (~35°C)Room Temperature to 50°CReflux (~35°C)
Addition Time 30 minutes45 minutes30 minutes
Reflux Time Post-Addition 30 minutes60 minutes60 minutes
Theoretical Yield (%) User-definedUser-definedUser-defined
Actual Yield (%) User-definedUser-definedUser-defined

Experimental Protocol

This protocol details the formation of (4-chloro-2-thienyl)methylmagnesium bromide for immediate use in subsequent reactions (in situ).

Materials and Reagents:

  • This compound

  • Magnesium (Mg) turnings

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)[6]

  • Iodine (I₂) crystal or 1,2-dibromoethane (for activation)[7]

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Drying tubes (e.g., filled with CaCl₂ or Drierite)[1]

Glassware Preparation:

  • Thoroughly clean all glassware (three-neck flask, condenser, dropping funnel, stir bar).

  • Rinse the glassware with acetone.

  • Dry all glassware in an oven at >120°C overnight and allow to cool to room temperature in a desiccator or under a stream of dry inert gas just before use.[5]

Procedure:

  • Setup: Assemble the dry three-neck flask with the magnetic stir bar, reflux condenser, and dropping funnel. Attach a drying tube to the top of the condenser and cap the other openings.[1] Purge the entire system with dry nitrogen or argon gas to create an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.[6][7] A brownish color from the iodine or the evolution of bubbles indicates activation.

  • Solvent Addition: Add a portion of anhydrous diethyl ether or THF to the flask, enough to cover the magnesium turnings.

  • Reagent Preparation: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF. Transfer this solution to the dropping funnel.

  • Initiation: Add a small amount (approx. 10%) of the this compound solution from the dropping funnel to the stirring magnesium suspension. The reaction is typically initiated when a slight turbidity appears in the solution, the color changes to grayish, or a gentle reflux begins.[1][4] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux.[3] The reaction is exothermic, and cooling with a water bath may be necessary to control the rate.[7]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[1] The successful formation of the Grignard reagent is indicated by the disappearance of most of the metallic magnesium and the presence of a turbid, grayish-brown solution.

  • Usage: The resulting Grignard reagent, (4-chloro-2-thienyl)methylmagnesium bromide, is now ready for immediate use in the next synthetic step. It should not be stored.

Safety Precautions:

  • Grignard reagents are highly reactive and can ignite spontaneously in air. Always work under an inert atmosphere (Nitrogen or Argon).

  • The reaction with water is vigorous and releases flammable gases. Ensure all reagents and equipment are strictly anhydrous.[3][5]

  • Diethyl ether is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction prep_glass 1. Prepare Dry Glassware activate_mg 2. Activate Mg Turnings prep_glass->activate_mg add_solvent 3. Add Anhydrous Solvent activate_mg->add_solvent prep_reagent 4. Prepare Thiophene Solution add_solvent->prep_reagent initiate 5. Initiate Reaction prep_reagent->initiate addition 6. Dropwise Addition initiate->addition reflux 7. Reflux to Completion addition->reflux product 8. Grignard Reagent Ready for Use reflux->product

Caption: Experimental workflow for Grignard reagent synthesis.

reaction_pathway cluster_conditions Reaction Conditions reactant This compound product (4-chloro-2-thienyl)methylmagnesium bromide reactant->product + Mg mg Mg solvent Anhydrous Ether / THF inert Inert Atmosphere (N2)

Caption: Chemical pathway for Grignard reagent formation.

References

Application Notes and Protocols for the Functionalization of Thiophene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its versatile chemical properties and broad range of biological activities.[1] Its derivatives are integral components of numerous FDA-approved drugs, highlighting their significance in drug discovery.[1] This document provides detailed application notes and protocols for the functionalization of thiophene derivatives, aiming to equip researchers with the necessary information to design and synthesize novel therapeutic agents.

Key Functionalization Strategies

The thiophene ring can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[2] Key synthetic strategies include cross-coupling reactions, C-H activation, and multicomponent reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between thiophene boronic acids (or their esters) and various aryl or heteroaryl halides.[3][4] It is widely used to introduce diverse substituents onto the thiophene core.

  • Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6] It is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further transformations.

  • C-H Activation/Arylation: Direct C-H functionalization has emerged as an atom-economical and efficient method to introduce aryl groups onto the thiophene ring without the need for pre-functionalization (e.g., halogenation).[7][8][9]

  • Gewald Aminothiophene Synthesis: This is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[2][10] These 2-aminothiophenes are valuable intermediates for the synthesis of various bioactive molecules.[11]

Data Presentation: Biological Activities of Functionalized Thiophene Derivatives

The following tables summarize quantitative data on the biological activities of various functionalized thiophene derivatives, demonstrating their potential in different therapeutic areas.

Table 1: Anti-inflammatory Activity of Thiophene Derivatives (COX Inhibition)
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIaCOX-20.2967.2[12]
Celecoxib (Reference)COX-20.4233.8[12]
Compound 21COX-20.67-[13][14]
Compound 215-LOX2.33-[13][14]
Compound 47COX-20.33-[15]
Compounds 29a-dCOX-20.31 - 1.40-[13]
Table 2: Antimicrobial Activity of Thiophene Derivatives
CompoundOrganismMIC (mg/L)MIC50 (mg/L)Reference
Thiophene 4A. baumannii Ab214-[1][16]
Thiophene 4E. coli MCR1+16-[1][16]
Thiophene 5A. baumannii Ab114-[1][16]
Thiophene 5E. coli R6 MCR116-[1][16]
Thiophene 8A. baumannii Ab1116-[1][16]
Thiophene 8E. coli R6 MCR116-[1][16]
Thiophene derivatives 4, 5, 8Colistin-Resistant A. baumannii-16 - 32[17]
Thiophene derivatives 4, 5, 8Colistin-Resistant E. coli-8 - 32[17]
Table 3: Enzyme Inhibitory Activity of Thiophene Derivatives
CompoundTarget EnzymeKi (µM)IC50 (µM)Reference
Compound 10AChE19.88 ± 3.06-[18]
Compound 8BChE13.72 ± 1.12-[18]
Compound 7GST16.44 ± 1.58-[18]
Thiophene Derivatives (general)hCA I447.28 - 1004.65 (nM)-[19]
Thiophene Derivatives (general)hCA II309.44 - 935.93 (nM)-[19]
Thiophene Derivatives (general)AChE0.28 - 4.01 (nM)-[19]
Compound 5FLT3 Kinase-32.435 ± 5.5[20]
Compound 3bAKT-1 Kinase-6.96[21]
Compound 4cAKT-1 Kinase-4.60[21]

Experimental Protocols

This section provides detailed methodologies for key functionalization reactions of thiophene derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Bromoaniline with a Thiophene Boronic Acid[22]

This protocol describes a micellar Suzuki cross-coupling reaction, which offers the advantages of using water as a solvent and being performed under aerobic conditions.

Materials:

  • Bromoaniline (1a-c)

  • Thiophene boronic acid (2a-b)

  • Pd(dtbpf)Cl2

  • Triethylamine (Et3N)

  • Kolliphor EL

  • Ethanol (EtOH)

  • Deionized water

  • Silica gel for column chromatography

  • Dichloromethane (CH2Cl2)

  • n-hexane

Procedure:

  • In a reaction vessel, combine the bromoaniline (0.5 mmol), thiophene boronic acid (0.6 mmol), Pd(dtbpf)Cl2 (0.01 mmol), and triethylamine (1 mmol).

  • Add 2 mL of a 1.97% aqueous solution of Kolliphor EL.

  • Stir the mixture vigorously (500 rpm) at room temperature for the required time (typically 15-60 minutes), monitoring the reaction progress by TLC.

  • Upon completion, add approximately 10 mL of ethanol to obtain a homogeneous solution.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (8:2) as the eluent to afford the pure thienyl-aniline product.

Protocol 2: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne[5]

This protocol outlines a general procedure for the Sonogashira coupling reaction.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Pd(PPh3)2Cl2 (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et2O)

  • Celite®

  • Saturated aqueous NH4Cl

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) in a reaction flask at room temperature.

  • Sequentially add Pd(PPh3)2Cl2 (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq) to the solution.

  • Stir the reaction mixture for 3 hours at room temperature.

  • After the reaction is complete, dilute the mixture with Et2O and filter through a pad of Celite®, washing the pad with additional Et2O.

  • Wash the filtrate sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

Protocol 3: Direct C-H Arylation of Benzo[b]thiophenes[7]

This protocol describes a near-room-temperature α-arylation of benzo[b]thiophenes.

Materials:

  • (Substituted)-benzo[b]thiophene (2.0 equiv)

  • Aryl iodide (1.0 equiv)

  • Pd(OAc)2 (0.4 mol %)

  • Silver oxide (Ag2O) (1.0 equiv)

  • Sodium acetate (NaOAc) (0.5 equiv)

  • Hexafluoro-2-propanol (HFIP)

  • Ethyl acetate (EtOAc)

  • Silica

Procedure:

  • In a reaction vessel, combine Pd(OAc)2 (0.4 mol %), silver oxide (1.0 equiv), NaOAc (0.5 equiv), the aryl iodide (1.0 equiv), and the (substituted)-benzo[b]thiophene (2.0 equiv).

  • Add hexafluoro-2-propanol to achieve a 1 M concentration of the aryl iodide.

  • Stir the mixture at 30 °C for 16 hours.

  • After the reaction period, dilute the mixture with EtOAc (5 mL) and filter through a plug of silica.

  • Wash the silica plug with additional EtOAc (30 mL).

  • Evaporate the filtrate to dryness under reduced pressure.

  • Purify the residue via column chromatography to afford the desired arylated (benzo)thiophene.

Protocol 4: Gewald Aminothiophene Synthesis[11][23]

This protocol describes a truly catalytic Gewald synthesis of 2-aminothiophenes.

Materials:

  • Ketone

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Piperidinium borate (Pip Borate) catalyst (20 mol%)

  • Solvent (e.g., methanol)

Procedure:

  • To a mixture of the ketone, active methylene nitrile, and elemental sulfur, add the piperidinium borate catalyst (20 mol%).

  • Add a suitable solvent, such as methanol.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50 °C). The reaction is typically complete within 20-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture according to standard procedures, which may include solvent removal and purification by crystallization or chromatography.

Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_suzuki reagents Combine Reactants: - Bromoaniline - Thiophene Boronic Acid - Pd(dtbpf)Cl2 - Et3N micelle Add Aqueous Kolliphor EL Solution reagents->micelle stir Stir at RT (15-60 min) micelle->stir homogenize Add EtOH for Homogeneous Solution stir->homogenize evaporate Solvent Removal (Reduced Pressure) homogenize->evaporate purify Flash Column Chromatography evaporate->purify product Pure Thienyl-aniline Product purify->product

Caption: Workflow for Micellar Suzuki-Miyaura Coupling.

experimental_workflow_sonogashira dissolve Dissolve Aryl Halide in THF at RT add_reagents Add Sequentially: - Pd(PPh3)2Cl2 - CuI - Diisopropylamine - Terminal Alkyne dissolve->add_reagents stir Stir at RT (3 hours) add_reagents->stir workup Dilute with Et2O, Filter through Celite® stir->workup wash Wash Filtrate: - aq. NH4Cl - aq. NaHCO3 - Brine workup->wash dry Dry (Na2SO4) and Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure Coupled Product purify->product

Caption: Workflow for Sonogashira Coupling Reaction.

cox_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins H2 cox1->prostaglandins_h cox2->prostaglandins_h prostaglandins_phys Physiological Prostaglandins (e.g., GI protection) prostaglandins_h->prostaglandins_phys prostaglandins_inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) prostaglandins_h->prostaglandins_inflam thiophene_inhibitor Thiophene-based COX-2 Inhibitor thiophene_inhibitor->cox2 inhibits

References

Palladium-Catalyzed Reactions for C-C Bond Formation with Halothiophenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of carbon-carbon bonds involving halothiophene substrates. Thiophene moieties are crucial building blocks in numerous pharmaceuticals, organic materials, and agrochemicals. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the functionalization of halothiophenes. This guide covers several key reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, Kumada, and Negishi couplings, providing standardized protocols and comparative data to aid in reaction design and optimization.

Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in forming C-C bonds by coupling halothiophenes with various organometallic reagents. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of reaction depends on the desired coupling partner and the functional group tolerance required.

Below is a diagram illustrating the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Intermediate1 R-Pd(II)L_n-X Pd(0)L_n->Intermediate1 Oxidative Addition R-X Halothiophene (R-X) Organometallic\nReagent\n(R'-M) Organometallic Reagent (R'-M) Intermediate2 R-Pd(II)L_n-R' R-R' Coupled Product (R-R') Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation Reductive\nElimination Reductive Elimination Intermediate1->Intermediate2 Transmetalation Intermediate2->Pd(0)L_n Reductive Elimination Intermediate2->R-R' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Halothiophene, Boronic Acid, Base, and Solvent Degas Degas Mixture (e.g., Ar sparging) Reagents->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature with Stirring Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Quench Reaction (e.g., add water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Intermediate1 R-Pd(II)L_n-X Pd(0)L_n->Intermediate1 Oxidative Addition R-X Halothiophene R'-B(OR)2 Boronic Ester Intermediate2 R-Pd(II)L_n-R' Base Base R-R' Coupled Product Intermediate1->Intermediate2 Transmetalation Intermediate2->Pd(0)L_n Reductive Elimination Intermediate2->R-R' Stille_Cycle Pd(0)L_n Pd(0)L_n Intermediate1 R-Pd(II)L_n-X Pd(0)L_n->Intermediate1 Oxidative Addition R-X Halothiophene R'-SnBu3 Organostannane Intermediate2 R-Pd(II)L_n-R' R-R' Coupled Product Intermediate1->Intermediate2 Transmetalation Intermediate2->Pd(0)L_n Reductive Elimination Intermediate2->R-R' Heck_Cycle Pd(0)L_n Pd(0)L_n Intermediate1 R-Pd(II)L_n-X Pd(0)L_n->Intermediate1 Oxidative Addition R-X Halothiophene Alkene Alkene Intermediate2 Alkene Complex Base Base Product Substituted Alkene Intermediate1->Intermediate2 Alkene Coordination Intermediate3 Migratory Insertion Product Intermediate2->Intermediate3 Migratory Insertion Intermediate3->Product Intermediate4 H-Pd(II)L_n-X Intermediate3->Intermediate4 β-Hydride Elimination Intermediate4->Pd(0)L_n Reductive Elimination of HX

Application Notes & Protocols: Synthesis of Antifungal Agents Using Chlorothiophene Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, antifungal activity, and mechanisms of action of antifungal agents derived from chlorothiophene precursors. The protocols outlined below offer step-by-step guidance for the synthesis and evaluation of these promising therapeutic candidates.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Chlorothiophene derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the discovery of new antifungal drugs. Their chemical tractability allows for the synthesis of diverse compound libraries with a range of biological activities. This document details the synthesis of two promising classes of antifungal agents derived from chlorothiophene precursors: chlorothiophene-based chalcones and 3-halobenzo[b]thiophenes. Additionally, it provides protocols for evaluating their antifungal efficacy and discusses their primary mechanisms of action.

Data Presentation: Antifungal Activity

The following tables summarize the in vitro antifungal activity of representative compounds synthesized from chlorothiophene precursors. The Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50) values are provided against various fungal pathogens.

Table 1: Antifungal Activity of Chlorothiophene-Based Chalcones and 3-Halobenzo[b]thiophenes

Compound IDChemical ClassFungal StrainMIC (µg/mL)EC50 (mg/L)Reference
C1 ChalconeMicrosporum gypseum--[1]
C4 ChalconeAspergillus niger--
C4 ChalconeCandida albicans0.91 µM/ml-[2]
14 GuanylhydrazoneCandida albicans ATCC102310.25 - 6.25-
14 GuanylhydrazoneCandida albicans CA5 (voriconazole-resistant)<2-[3]
18 bis-GuanylhydrazoneCandida albicans CA5 (voriconazole-resistant)<2-[3]
25 3-Chlorobenzo[b]thiopheneCandida albicans16-[4]
26 3-Bromobenzo[b]thiopheneCandida albicans16-[4]
28 3-Chlorobenzo[b]thiopheneCandida albicans512-[4]
30 3-Chlorobenzo[b]thiopheneCandida albicans64-[4]
4i Thiophene/Furan-1,3,4-Oxadiazole CarboxamideSclerotinia sclerotiorum-0.140 ± 0.034[5]
Boscalid (Control) CarboxamideSclerotinia sclerotiorum-0.645 ± 0.023[5]

Experimental Protocols

Protocol 1: Synthesis of Chlorothiophene-Based Chalcones[6]

This protocol describes the synthesis of chalcones from 2-acetyl-5-chlorothiophene and various aromatic aldehydes via the Claisen-Schmidt condensation reaction.

Materials:

  • 2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene

  • Substituted aromatic aldehyde

  • Methanol

  • Potassium hydroxide (KOH) solution (40%)

  • Hydrochloric acid (HCl) solution (5%)

  • Ethyl acetate

  • n-hexane

  • Crushed ice

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-acetyl-5-chlorothiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in methanol (20 mL).

  • To this solution, add 4 mL of 40% KOH solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent system of n-hexane/ethyl acetate (7:3).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with 5% HCl solution to precipitate the crude product.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Purify the crude chalcone by recrystallization from ethyl acetate.

  • Dry the purified product in a desiccator.

Characterization: The structure and purity of the synthesized chalcones can be confirmed by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of 3-Chlorobenzo[b]thiophenes[4]

This protocol details the synthesis of 3-chlorobenzo[b]thiophenes starting from 2-alkynyl thioanisoles via an electrophilic cyclization.

Materials:

  • 2-Alkynyl thioanisole

  • Sodium chloride (NaCl)

  • Copper(II) sulfate (CuSO4)

  • Ethanol

  • Standard reflux apparatus and laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 2-alkynyl thioanisole in ethanol.

  • Add sodium chloride and copper(II) sulfate to the solution.

  • Reflux the reaction mixture. The reaction time will vary depending on the specific substrate.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-chlorobenzo[b]thiophene.

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as NMR and mass spectrometry.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • Synthesized thiophene derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) for quality control

Procedure:

  • Preparation of Drug Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in RPMI-1640 medium in the 96-well plates.

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a drug-free growth control and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control. The endpoint can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Mechanisms of Action & Signaling Pathways

Chlorothiophene-based antifungal agents exert their effects through various mechanisms, primarily by targeting essential fungal cellular processes. Two key pathways identified are the inhibition of ergosterol biosynthesis and the disruption of the mitochondrial electron transport chain via succinate dehydrogenase inhibition.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[6][7][8] Many thiophene derivatives, particularly those with azole-like substructures, are believed to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[9]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (CYP51) lanosterol->erg11 Substrate ergosterol Ergosterol erg11->ergosterol Product disrupted_membrane Disrupted Cell Membrane (Increased Permeability, Cell Lysis) erg11->disrupted_membrane membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane chlorothiophene Chlorothiophene-based Antifungal Agent chlorothiophene->erg11 Inhibition

Caption: Inhibition of the Ergosterol Biosynthesis Pathway.

Inhibition of Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH) is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[5][10][11][12] Thiophene-based carboxamides have been identified as potent SDH inhibitors.

SDH_Inhibition_Pathway tca_cycle TCA Cycle succinate Succinate tca_cycle->succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Substrate fumarate Fumarate sdh->fumarate Product etc Electron Transport Chain sdh->etc Electron Transfer atp_production ATP Production etc->atp_production cell_death Fungal Cell Death atp_production->cell_death Depletion leads to chlorothiophene Chlorothiophene-based SDH Inhibitor chlorothiophene->sdh Inhibition

Caption: Disruption of Cellular Respiration via SDH Inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of antifungal agents from chlorothiophene precursors.

Experimental_Workflow start Chlorothiophene Precursor synthesis Chemical Synthesis (e.g., Claisen-Schmidt, Gewald Reaction) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification compound_library Library of Thiophene Derivatives purification->compound_library antifungal_screening Antifungal Susceptibility Testing (Broth Microdilution - MIC) compound_library->antifungal_screening mechanism_studies Mechanism of Action Studies (Enzyme Assays, Pathway Analysis) compound_library->mechanism_studies activity_data Quantitative Activity Data (MIC/EC50 Values) antifungal_screening->activity_data sar_analysis Structure-Activity Relationship (SAR) Analysis activity_data->sar_analysis mechanism_studies->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for Antifungal Drug Discovery.

Conclusion

Chlorothiophene precursors serve as valuable starting materials for the synthesis of novel antifungal agents with potent and diverse mechanisms of action. The synthetic protocols provided herein are robust and can be adapted for the generation of extensive compound libraries for antifungal screening. The detailed methodologies for antifungal susceptibility testing and the elucidation of the underlying signaling pathways will aid researchers in the identification and optimization of new lead compounds to combat the growing threat of fungal infections. Further exploration of the structure-activity relationships of these compounds will be crucial in the development of the next generation of antifungal therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(bromomethyl)-4-chlorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(bromomethyl)-4-chlorothiophene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Extraction

Q1: After aqueous workup and solvent evaporation, my crude this compound is only <85% pure. What are the likely impurities and how can I remove them?

A: Low purity after initial extraction is common. Likely impurities include unreacted starting materials, di-brominated side products, and residual solvents. A multi-step purification approach is recommended.

Recommended Purification Workflow:

Caption: A typical multi-step workflow for purifying crude this compound.

Troubleshooting Steps:

  • Fractional Distillation: This is an effective first step to remove non-volatile impurities and some isomeric byproducts.[1]

  • Column Chromatography: If distillation does not sufficiently separate isomers, column chromatography is recommended.[1]

  • Recrystallization: For a final polishing step to achieve high purity, recrystallization can be employed.[2]

Issue 2: Co-eluting Impurities in Column Chromatography

Q2: I am using column chromatography, but an impurity is co-eluting with my product. How can I improve separation?

A: Co-elution is a common challenge. Optimizing the mobile phase and stationary phase is key to achieving better separation.

Troubleshooting Steps:

  • Solvent System Modification: Adjust the polarity of your eluent. A common starting point for compounds of this type is a hexane/ethyl acetate mixture.[3] Try a gradient elution, starting with a low polarity and gradually increasing it.

  • Stationary Phase Selection: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica.

  • Flash Chromatography: This technique can provide higher resolution than standard gravity chromatography.[1]

Experimental Protocol: Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., 100:0 to 90:10)
Loading Dry load the crude product adsorbed onto a small amount of silica gel
Elution Collect fractions and analyze by TLC or GC-MS

Issue 3: Poor Yield After Recrystallization

Q3: My recrystallization attempt resulted in a very low yield. What could be the cause and how can I improve it?

A: Low yield during recrystallization can be due to several factors, including the choice of solvent, cooling rate, and the amount of solvent used.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen with small amounts of your product is recommended. For similar bromo-aromatic compounds, solvent systems like ethylene dichloride/n-heptane have been used.[2]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will result in more of the product remaining in the mother liquor upon cooling.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities in the synthesis of this compound?

A: While specific impurities depend on the synthetic route, common byproducts in similar bromination and chlorination reactions of thiophenes can include:

  • Isomeric Products: Such as 3-(bromomethyl)-2-chlorothiophene or 2-(bromomethyl)-5-chlorothiophene.[4][5]

  • Di-substituted Products: Thiophenes with two bromo- or chloro- groups.

  • Unreacted Starting Material: For example, 2-methyl-4-chlorothiophene.

  • Oxidation Products: Depending on the reagents used.

Q5: What analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and accurate quantification of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify structural isomers.

Q6: Can I use distillation as the sole method of purification?

A: For some applications, fractional distillation might be sufficient to achieve the desired purity, especially if the main impurities have significantly different boiling points.[1] However, for high-purity requirements (>99%), a combination of distillation followed by chromatography or recrystallization is often necessary to remove closely boiling isomers.[1]

Logical Relationship of Purification Choices

Purification_Logic Start Crude Product Analysis (GC-MS, TLC) High_BP_Impurities High Boiling Point Impurities Present? Start->High_BP_Impurities Isomers_Present Isomers Present? High_BP_Impurities->Isomers_Present No Distillation Perform Fractional Distillation High_BP_Impurities->Distillation Yes Final_Purity High Purity Needed (>99.5%)? Isomers_Present->Final_Purity No Chromatography Perform Column Chromatography Isomers_Present->Chromatography Yes Recrystallization Perform Recrystallization Final_Purity->Recrystallization Yes End Purified Product Final_Purity->End No Distillation->Isomers_Present Chromatography->Final_Purity Recrystallization->End

References

Identifying common impurities in 2-(bromomethyl)-4-chlorothiophene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(bromomethyl)-4-chlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the radical bromination of 2-methyl-4-chlorothiophene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

Q2: What are the primary impurities I should expect in my final product?

The primary impurities often encountered during the synthesis of this compound can be categorized into three main types:

  • Over-brominated species: The most common of these is 2-(dibromomethyl)-4-chlorothiophene.

  • Ring-brominated isomers: Bromination can occur on the thiophene ring, leading to isomers such as 2-(bromomethyl)-5-bromo-4-chlorothiophene.

  • Starting material and isomeric impurities: Unreacted 2-methyl-4-chlorothiophene may be present, along with isomers carried over from the synthesis of the starting material, such as 3-chloro-2-methylthiophene, which would lead to the corresponding brominated impurity.

Q3: How can I minimize the formation of these impurities?

Minimizing impurity formation requires careful control of reaction conditions:

  • Stoichiometry: Use a slight excess of the starting material (2-methyl-4-chlorothiophene) relative to NBS to reduce the likelihood of over-bromination.

  • Temperature: Maintain a consistent temperature, typically at the reflux temperature of the solvent, to ensure a steady rate of radical initiation and propagation.

  • Purity of Starting Materials: Ensure the 2-methyl-4-chlorothiophene starting material is of high purity, as isomeric impurities will be carried through the reaction.

  • Exclusion of Light: Perform the reaction in the dark to prevent uncontrolled photo-initiation of radical chain reactions, which can lead to a broader range of side products.

Q4: What analytical techniques are best for identifying and quantifying impurities?

A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Useful for the separation and quantification of the product and impurities, especially if they are less volatile or thermally labile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the desired product and any isomeric impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material Insufficient radical initiator or initiator decomposition.Add a fresh portion of the radical initiator (e.g., AIBN) to the reaction mixture. Ensure the reaction is run for a sufficient amount of time.
Low reaction temperature.Ensure the reaction is maintained at the appropriate reflux temperature for the solvent used.
High Levels of 2-(dibromomethyl)-4-chlorothiophene Excess of N-bromosuccinimide (NBS).Use a slight molar excess of 2-methyl-4-chlorothiophene relative to NBS.
Prolonged reaction time after consumption of starting material.Monitor the reaction progress by GC or TLC and stop the reaction once the starting material is consumed.
Presence of Ring-Brominated Impurities Presence of ionic species or exposure to light.Ensure the reaction is carried out in a non-polar solvent and protected from light to favor the radical pathway over electrophilic aromatic substitution.
Impure NBS.Use freshly recrystallized NBS to remove any acidic impurities that might promote ionic reactions.
Multiple Isomeric Impurities Detected Impure starting material (2-methyl-4-chlorothiophene).Purify the starting material by distillation or chromatography before use. Source high-purity starting material from a reliable supplier.

Data Presentation

The following table summarizes a typical impurity profile for the synthesis of this compound as determined by GC-MS analysis. Please note that these values are representative and can vary based on the specific reaction conditions.

Compound Retention Time (min) Relative Abundance (%)
2-methyl-4-chlorothiophene (Starting Material)5.2< 2
This compound (Product) 8.7 > 90
2-(dibromomethyl)-4-chlorothiophene12.1< 5
2-(bromomethyl)-5-bromo-4-chlorothiophene10.5< 2
Isomeric brominated chloromethylthiophene8.9< 1

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 2-methyl-4-chlorothiophene (1.0 eq)

  • N-bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-chlorothiophene and anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide and AIBN to the flask.

  • Heat the mixture to reflux (approximately 77°C) and maintain the reflux for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Troubleshooting Logic for Impurity Identification

Impurity_Troubleshooting start Crude Product Analysis (GC-MS, NMR) check_sm Unreacted Starting Material Present? start->check_sm check_over_brom Peak corresponding to Dibromo- species? check_sm->check_over_brom No sm_present Incomplete Reaction check_sm->sm_present Yes check_ring_brom Isomeric Peak with additional Bromine? check_over_brom->check_ring_brom No over_brom_present Over-bromination check_over_brom->over_brom_present Yes check_isomers Other Isomeric Impurities? check_ring_brom->check_isomers No ring_brom_present Ring Bromination (Side Reaction) check_ring_brom->ring_brom_present Yes isomers_present Impure Starting Material check_isomers->isomers_present Yes end_node Pure Product check_isomers->end_node No solution_sm Increase reaction time or add more initiator sm_present->solution_sm solution_over_brom Adjust Stoichiometry (less NBS) over_brom_present->solution_over_brom solution_ring_brom Ensure anhydrous conditions and protect from light ring_brom_present->solution_ring_brom solution_isomers Purify Starting Material isomers_present->solution_isomers solution_sm->end_node solution_over_brom->end_node solution_ring_brom->end_node solution_isomers->end_node

Caption: Troubleshooting workflow for identifying common impurities.

Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions SM 2-methyl-4-chlorothiophene Product This compound SM->Product NBS, AIBN, CCl4, Reflux Impurity2 2-(bromomethyl)-5-bromo-4-chlorothiophene SM->Impurity2 Ionic Conditions / Light Impurity1 2-(dibromomethyl)-4-chlorothiophene Product->Impurity1 Excess NBS

Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions for substituted thiophenes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the essential components for a successful Suzuki coupling of substituted thiophenes?

A successful Suzuki-Miyaura coupling reaction requires careful selection of several key components:

  • Thiophene Substrate: A thiophene ring substituted with a halide (Br, I, Cl) or a triflate (OTf). Aryl chlorides are generally less reactive than bromides or iodides.[1]

  • Organoboron Reagent: A thiophene boronic acid or a more stable derivative like a boronic ester (e.g., pinacol ester) or trifluoroborate salt.[2][3] Boronic esters can sometimes be used directly without prior hydrolysis.[2]

  • Palladium Catalyst: A palladium(0) source is the active catalyst. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂, PdCl₂).[4]

  • Ligand: Typically a phosphine-based ligand that stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand is crucial and depends on the substrates.[4]

  • Base: A base is required to activate the organoboron reagent for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (KOH, NaOH), and amines (Et₃N).[5][6][7]

  • Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., THF, dioxane, toluene) and an aqueous solution for the base.[5][6][8] Anhydrous and micellar conditions have also been successfully employed.[9][10]

Q2: My reaction yield is low or the reaction is not proceeding. What are the common culprits?

Low or no yield in a Suzuki coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure the use of a high-purity catalyst and consider if your substrates or impurities are poisoning it. The formation of palladium black (a thick grey or black precipitate) can indicate catalyst decomposition.[11]

  • Inefficient Oxidative Addition: If you are using an electron-rich aryl halide (e.g., a thiophene with electron-donating groups), the initial oxidative addition step may be slow.[12] Using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate this step.[12][13]

  • Protodeboronation: The thiophene boronic acid or ester can be unstable and undergo protodeboronation (replacement of the boron group with a hydrogen atom), especially under the reaction conditions.[11][14] This is a common side reaction.

  • Poor Reagent Quality: Verify the purity and stability of your reagents. Alkyl boronic acids, in particular, can be unstable.[12] Ensure solvents are appropriately dried and degassed, as oxygen can interfere with the reaction.[1]

  • Incorrect Base or Solvent: The choice of base and solvent system is critical and often substrate-dependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or side reactions.[6][15]

Below is a general workflow for troubleshooting a failed Suzuki coupling reaction.

G start Low / No Product check_reagents Verify Reagent Quality (Purity, Stability) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Inert Atmosphere, Temp) conditions_ok Conditions OK? check_conditions->conditions_ok reagent_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagent_ok->replace_reagents No improve_conditions Improve Degassing Ensure Inert Atmosphere conditions_ok->improve_conditions No troubleshoot_catalyst Troubleshoot Catalyst System conditions_ok->troubleshoot_catalyst Yes replace_reagents->start improve_conditions->start catalyst_issue Catalyst Issue? (e.g., Pd Black) troubleshoot_catalyst->catalyst_issue change_ligand Change Ligand (e.g., Buchwald type) catalyst_issue->change_ligand Yes troubleshoot_boron Troubleshoot Boron Reagent catalyst_issue->troubleshoot_boron No optimize_base_solvent Optimize Base/Solvent change_ligand->optimize_base_solvent change_precursor Use Different Pd Precursor (e.g., Palladacycle) boron_issue Protodeboronation? troubleshoot_boron->boron_issue use_ester Use Boronic Ester (Pinacol, MIDA) boron_issue->use_ester Yes boron_issue->optimize_base_solvent No use_ester->optimize_base_solvent use_bf3k Use K-Trifluoroborate Salt G pd0 Pd(0)L₂ int1 R¹-Pd(II)-X | L₂ pd0->int1 oa_label Oxidative Addition int2 R¹-Pd(II)-R² | L₂ int1->int2 tm_label Transmetalation int2->pd0 re_label Reductive Elimination oa_label->int1 R¹-X tm_label->int2 R²-B(OR)₂ + Base re_label->pd0 R¹-R²

References

Preventing decomposition of 2-(bromomethyl)-4-chlorothiophene during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the decomposition of 2-(bromomethyl)-4-chlorothiophene during storage. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the stability and integrity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: Decomposition of this compound can be indicated by several observable changes. These include a change in color, typically to a yellowish or brownish hue, and the formation of precipitates or cloudiness in the solution. A change in the material's physical state, such as the appearance of solids in a liquid, can also signify degradation. From a chemical perspective, you may observe a decrease in purity when analyzed by techniques like HPLC or GC, along with the appearance of new peaks corresponding to degradation products.

Q2: What are the likely causes of decomposition during storage?

A2: Based on the structure of this compound, the primary causes of decomposition are likely exposure to moisture, oxygen, light, and elevated temperatures. The bromomethyl group is susceptible to hydrolysis, and the thiophene ring can be prone to oxidation.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize decomposition, this compound should be stored in a cool, dry, and dark environment. Specifically, refrigeration at 2-8°C is recommended.[1] The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to prevent exposure to moisture and oxygen.[1]

Q4: Are there any chemical stabilizers that can be added to prevent decomposition?

A4: While specific stabilizers for this compound are not extensively documented, general stabilizers for halogenated organic compounds may be effective. For instance, small amounts of a radical scavenger, such as butylated hydroxytoluene (BHT), could be added to inhibit oxidation. To counter potential acidic degradation products, a non-nucleophilic base like potassium carbonate could be considered, though compatibility testing is crucial.

Q5: How can I monitor the stability of my stored this compound?

A5: Regular analytical testing is the most reliable way to monitor stability. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector can be used to assess the purity of the compound over time. A decrease in the main peak area and the emergence of new peaks would indicate decomposition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Troubleshooting Action
Color Change (Yellowing/Browning) Oxidation or exposure to light.Store the compound in an amber vial to protect it from light. Ensure the container is purged with an inert gas before sealing to remove oxygen.
Precipitate Formation Polymerization or formation of insoluble degradation products. This can be initiated by moisture or impurities.Ensure the compound is stored under strictly anhydrous conditions. Consider filtering the material before use if a precipitate is observed.
Decreased Purity on Analysis Chemical degradation due to improper storage conditions (temperature, moisture, air).Review and optimize storage conditions. Store at 2-8°C under an inert atmosphere.[1]
Inconsistent Experimental Results Use of partially decomposed starting material.Always check the purity of this compound before use, especially if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Stability Assessment via HPLC

This protocol outlines a general method for monitoring the stability of this compound using reverse-phase HPLC.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working solution of 100 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area.

  • Stability Monitoring: Store the stock solution under the desired conditions and re-analyze at regular intervals (e.g., 1, 2, 4 weeks). A decrease in the main peak area or the appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.[3][4]

Stress Conditions:

  • Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal: Store the solid compound at 60°C for 48 hours.

  • Photolytic: Expose the compound (in solution and as a solid) to UV light (e.g., 254 nm) for 24 hours.

Analysis: After exposure to each stress condition, neutralize the acidic and basic samples. Analyze all samples using the HPLC method described in Protocol 1 to identify and quantify any degradation products.

Visualizations

Decomposition_Pathway cluster_main This compound cluster_stress Stress Factors cluster_products Potential Decomposition Products Main_Compound This compound Moisture Moisture (Hydrolysis) Oxygen Oxygen (Oxidation) Light Light (Photodegradation) Heat Heat (Thermal Degradation) Hydrolysis_Product 2-(hydroxymethyl)-4-chlorothiophene Moisture->Hydrolysis_Product leads to Oxidation_Product Thiophene Ring Oxidation Products Oxygen->Oxidation_Product leads to Polymerization_Product Polymeric Impurities Light->Polymerization_Product can initiate Heat->Polymerization_Product can accelerate

Caption: Potential decomposition pathways of this compound under various stress factors.

Experimental_Workflow Start Receive/Synthesize This compound Initial_Analysis Initial Purity Analysis (HPLC/GC) Start->Initial_Analysis Storage Store under recommended conditions (2-8°C, Inert gas, Dark) Initial_Analysis->Storage Periodic_Analysis Periodic Stability Monitoring (e.g., every 4 weeks) Storage->Periodic_Analysis Check_Purity Purity > 95%? Periodic_Analysis->Check_Purity Use_in_Experiment Use in Experiment Check_Purity->Use_in_Experiment Yes Troubleshoot Troubleshoot Storage/ Consider Re-purification Check_Purity->Troubleshoot No

Caption: Recommended workflow for storage and stability monitoring.

Troubleshooting_Tree Start Decomposition Observed? Check_Storage Review Storage Conditions Start->Check_Storage Yes No_Decomposition Continue Monitoring Start->No_Decomposition No Temp Temperature > 8°C? Check_Storage->Temp Moisture Inert Gas Used? Temp->Moisture No Action_Temp Store at 2-8°C Temp->Action_Temp Yes Light Stored in Dark? Moisture->Light Yes Action_Moisture Purge with Inert Gas Moisture->Action_Moisture No Action_Light Use Amber Vials Light->Action_Light No

Caption: A decision tree for troubleshooting the decomposition of the compound.

References

Common side reactions involving the bromomethyl group on a thiophene ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromomethyl thiophene derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Cross-Coupling Reactions (Suzuki and Stille)

Q1: I am observing significant homocoupling of my boronic acid/ester in a Suzuki-Miyaura coupling reaction with bromomethyl thiophene. How can I minimize this side reaction?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling.[1] It often arises from the presence of Pd(II) species and oxygen in the reaction mixture, which can catalyze the coupling of two boronic acid molecules.[1] Here are several strategies to minimize homocoupling:

  • Degas Thoroughly: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Use High-Quality Palladium Catalyst: Use a fresh, high-quality Pd(0) catalyst. If you are using a Pd(II) precatalyst, ensure your reaction conditions efficiently reduce it to the active Pd(0) species in situ.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can be critical. Aprotic solvents like dioxane or THF are commonly used.

    • Base: The choice and amount of base can influence the reaction outcome. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are frequently employed.

    • Ligand: The ligand used can significantly impact the catalytic activity and selectivity. Bulky electron-rich phosphine ligands are often effective.

  • Slow Addition: In some cases, slow addition of the boronic acid or ester to the reaction mixture can help to maintain a low concentration of the boronic acid, thus disfavoring the homocoupling side reaction.

Q2: My Stille coupling reaction with a bromomethyl thiophene derivative is giving a low yield of the desired product, and I suspect homocoupling of the organostannane reagent is the issue. What can I do?

A2: Homocoupling of the organostannane reagent is a well-known side reaction in Stille coupling.[2][3][4] The following troubleshooting steps can help improve the yield of your desired cross-coupled product:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For instance, using a catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand can sometimes suppress homocoupling.[2]

  • Nature of the Halide: If possible, using a brominated thiophene derivative instead of an iodinated one can sometimes reduce the extent of homocoupling.[2]

  • Reaction Temperature: Carefully controlling the reaction temperature is important. Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

  • Purity of Reagents: Ensure your organostannane reagent is pure and free from impurities that might promote side reactions.

  • Additives: In some cases, the addition of certain additives like copper(I) salts can have a beneficial effect on the reaction outcome, although their role is not always fully understood.

2. Nucleophilic Substitution Reactions

Q3: I am trying to synthesize a primary amine by reacting bromomethyl thiophene with ammonia, but I am getting a mixture of primary, secondary, and tertiary amines. How can I achieve selective mono-alkylation?

A3: The reaction of alkyl halides with ammonia and amines is notoriously difficult to control, often leading to a mixture of products due to the increasing nucleophilicity of the product amines.[5][6][7] To favor the formation of the primary amine, you can try the following approaches:

  • Use a Large Excess of Nucleophile: Employing a large excess of ammonia will statistically favor the reaction of the bromomethyl thiophene with ammonia rather than with the newly formed primary amine.

  • Gabriel Synthesis: A more reliable method for the synthesis of primary amines is the Gabriel synthesis. This involves reacting the bromomethyl thiophene with potassium phthalimide, followed by hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide. This method prevents over-alkylation.

  • Use an Ammonia Equivalent: Consider using a reagent that acts as an ammonia equivalent, such as hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction.

3. Ring Bromination

Q4: When I try to brominate the thiophene ring of my bromomethyl thiophene derivative using NBS, I get a mixture of mono- and di-brominated products that are difficult to separate. How can I improve the selectivity for mono-bromination?

A4: Achieving selective mono-bromination of a thiophene ring can be challenging.[8] Here are some strategies to improve the selectivity:

  • Slow Addition of Brominating Agent: Add the N-bromosuccinimide (NBS) solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the brominating agent, which can favor mono-substitution.[8]

  • Solvent Choice: The polarity of the solvent can influence the selectivity. Using a more polar solvent like N,N-dimethylformamide (DMF) can sometimes improve the selectivity for mono-bromination.[8]

  • Protecting Groups: If your molecule has other reactive sites, consider using protecting groups to prevent unwanted side reactions.

  • Microreactor Technology: Continuous flow microreactors can offer better control over reaction parameters like temperature and mixing, which can lead to higher selectivity. For example, the bromination of thiophene to 2,5-dibromothiophene has been shown to have improved yields and selectivity in a microreactor compared to batch processing.[9]

Quantitative Data Summary

The following table provides a qualitative summary of how different reaction parameters can influence the yield of side products in common reactions involving bromomethyl thiophene. Quantitative data is highly substrate and reaction specific, and the information below should be used as a general guideline for optimization.

Reaction TypeSide ReactionParameter to ModifyEffect on Side Product Formation
Suzuki Coupling Homocoupling of Boronic AcidThorough DegassingDecrease
Use of Fresh Pd(0) CatalystDecrease
Slow Addition of Boronic AcidDecrease
Stille Coupling Homocoupling of OrganostannaneUse of Bromide vs. IodideDecrease[2]
Lower Reaction TemperatureDecrease
Specific Catalyst/Ligand SystemDecrease[2]
Nucleophilic Substitution Over-alkylation with AminesLarge Excess of AmineDecrease
Use of Gabriel SynthesisEliminate
Ring Bromination Di-brominationSlow Addition of NBSDecrease[8]
Use of Polar Solvent (e.g., DMF)Decrease[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Bromomethyl Thiophene Derivative to Minimize Homocoupling

  • Reagent Preparation:

    • Dissolve the bromomethyl thiophene derivative (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water mixture).

  • Degassing:

    • Place the reaction vessel under an inert atmosphere (Argon or Nitrogen).

    • Degas the solution by bubbling the inert gas through it for at least 30 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) and the ligand (if required) to the degassed solution under a positive pressure of the inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Common Side Reactions of Bromomethyl Thiophene start Problem: Low Yield or Impure Product reaction_type Identify the Reaction Type start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Cross-Coupling stille Stille Coupling reaction_type->stille Cross-Coupling nucleophilic_sub Nucleophilic Substitution reaction_type->nucleophilic_sub Substitution bromination Ring Bromination reaction_type->bromination Halogenation homocoupling_s Issue: Homocoupling of Boronic Acid suzuki->homocoupling_s homocoupling_st Issue: Homocoupling of Organostannane stille->homocoupling_st overalkylation Issue: Over-alkylation nucleophilic_sub->overalkylation polybromination Issue: Poly-bromination bromination->polybromination solution1 Solution: - Thoroughly degas - Use fresh Pd(0) catalyst - Optimize base/solvent homocoupling_s->solution1 solution2 Solution: - Use bromide instead of iodide - Lower reaction temperature - Optimize catalyst/ligand homocoupling_st->solution2 solution3 Solution: - Use large excess of nucleophile - Consider Gabriel Synthesis overalkylation->solution3 solution4 Solution: - Slow addition of NBS - Use polar solvent (DMF) polybromination->solution4

References

Troubleshooting low yields in the bromination of methylthiophenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the bromination of methylthiophenes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bromination of 2-methylthiophene is resulting in a very low yield of the desired 5-bromo-2-methylthiophene. What are the common causes and how can I improve it?

Low yields in the bromination of 2-methylthiophene are frequently due to suboptimal reaction conditions or the formation of side products. Here are the primary factors to investigate:

  • Reaction Temperature: Temperature plays a critical role in the selectivity and yield of the reaction. Running the reaction at too high a temperature can lead to the formation of di-brominated and other side products. For the bromination of substituted thiophenes with N-Bromosuccinimide (NBS) in acetic acid, reactions at room temperature show significantly less dibromination product compared to reactions at temperatures above 60°C.[1]

  • Brominating Agent: The choice and purity of the brominating agent are crucial.

    • N-Bromosuccinimide (NBS): NBS is a common and effective reagent for this transformation. Ensure the NBS is of high purity and has been stored properly, as impurities can lead to undesired side reactions.

    • Bromine (Br₂): While elemental bromine can be used, it is often less selective and can lead to over-bromination. If using Br₂, careful control of stoichiometry and reaction conditions is essential.

  • Solvent: The solvent can influence the reaction's outcome. Acetonitrile and glacial acetic acid are commonly used and have been shown to be effective.[1]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times can promote the formation of byproducts. Monitoring the reaction progress by techniques like TLC or GC is recommended to determine the optimal reaction time.

Troubleshooting Workflow for Low Yield of 5-bromo-2-methylthiophene

G start Low Yield of 5-bromo-2-methylthiophene temp Check Reaction Temperature (Aim for Room Temperature) start->temp reagent Verify Brominating Agent (High Purity NBS) temp->reagent solvent Evaluate Solvent (Acetonitrile or Acetic Acid) reagent->solvent time Monitor Reaction Time (TLC/GC) solvent->time purification Optimize Purification (Column Chromatography) time->purification result Improved Yield purification->result

Caption: Troubleshooting workflow for low yield in the bromination of 2-methylthiophene.

Q2: I am attempting a side-chain bromination on 3-methylthiophene to get 3-(bromomethyl)thiophene, but I am primarily getting ring bromination at the 2-position. How can I favor the side-chain reaction?

Achieving selective side-chain bromination over ring bromination requires conditions that favor a free-radical mechanism. Here's how to promote the formation of 3-(bromomethyl)thiophene:

  • Use a Radical Initiator: The addition of a radical initiator is crucial for side-chain bromination. Common initiators include benzoyl peroxide (BPO) or azo-bis-isobutyronitrile (AIBN).[2][3]

  • Choice of Solvent: Non-polar solvents like benzene or carbon tetrachloride are typically used for radical brominations.[2][3]

  • Vigorous Reflux: Maintaining a vigorous reflux during the addition of the brominating agent (typically NBS) is essential. If the reaction mixture is not kept at a strong reflux, nuclear bromination can become a significant side reaction, decreasing the yield of the desired side-chain brominated product.[2]

  • Purity of Starting Material: Ensure the 3-methylthiophene is pure. Distillation from sodium hydroxide pellets can help remove impurities that might inhibit the radical reaction.[3]

  • Reversed Addition: In some cases, adding the 3-methylthiophene to a refluxing solution of NBS and the initiator can improve the yield of the side-chain product.[3]

Reaction Pathway: Ring vs. Side-Chain Bromination of 3-Methylthiophene

G sub 3-Methylthiophene ring 2-Bromo-3-methylthiophene sub->ring Electrophilic Conditions (e.g., NBS in AcOH) side 3-(Bromomethyl)thiophene sub->side Radical Conditions (e.g., NBS, BPO, reflux)

Caption: Competing pathways in the bromination of 3-methylthiophene.

Q3: My reaction is producing a significant amount of 2,5-dibromo-3-methylthiophene as a byproduct. How can I increase the selectivity for the mono-brominated product?

The formation of di-brominated products is a common issue, especially when trying to synthesize mono-brominated thiophenes. Here are some strategies to improve selectivity:

  • Control Stoichiometry: Use a 1:1 molar ratio of your methylthiophene to the brominating agent (e.g., NBS). Using an excess of the brominating agent will significantly increase the formation of di-brominated products.

  • Lower Reaction Temperature: Higher temperatures can favor di-bromination. Performing the reaction at room temperature or even lower temperatures (e.g., 0°C) can improve selectivity for the mono-brominated product.[1] For instance, in the bromination of some substituted thiophenes, increasing the temperature above 60°C led to a notable increase in the 2,5-dibromination product.[1]

  • Thiophene Concentration: The concentration of the thiophene substrate can also affect selectivity. In some cases, lower thiophene concentrations have been shown to slightly improve selectivity for the 2-position mono-bromination.[1]

Data on Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the bromination of methylthiophenes.

Table 1: Bromination of 3-Methylthiophene with NBS

ProductReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
2-Bromo-3-methylthiophene8.54087>98 (GC)[4]
2,5-Dibromo-3-methylthiophene11Reflux78>98 (GC)[4]
3-(Bromomethyl)thiopheneNot specifiedVigorous Reflux71-79Not specified[2]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-methylthiophene [4]

  • Materials: 3-methylthiophene and N-Bromosuccinimide (NBS).

  • Procedure: The reaction is carried out with 3-methylthiophene and NBS as the primary materials.

  • Reaction Conditions: The reaction is maintained for 8.5 hours at a temperature of 40°C.

  • Monitoring: The progress of the reaction is monitored using Gas Chromatography (GC) to determine the concentration of reactants and products.

  • Work-up and Purification: The product is purified to achieve a purity of over 98% (as determined by GC).

Protocol 2: Synthesis of 3-(Bromomethyl)thiophene [2]

  • Materials: 3-methylthiophene, N-Bromosuccinimide (NBS), benzoyl peroxide, and dry benzene.

  • Setup: A three-necked flask is fitted with a stirrer, a reflux condenser, and a wide-mouthed funnel.

  • Procedure: a. A solution of 3-methylthiophene (2.24 moles) and benzoyl peroxide (4 g) in 700 ml of dry benzene is brought to a vigorous reflux. b. A mixture of NBS (2 moles) and benzoyl peroxide (4 g) is added as rapidly as foaming allows. This addition should take approximately 20 minutes. c. It is crucial to maintain a strong reflux during the addition of NBS to minimize nuclear bromination.[2]

  • Work-up: a. After the addition is complete and foaming has subsided, the flask is cooled. b. The succinimide is filtered off and washed with dry benzene. c. The benzene is removed from the filtrate under reduced pressure.

  • Purification: The residue is distilled under vacuum (1 mm) to yield the final product. The addition of calcium carbonate before distillation can prevent the formation of tarry residues.[2]

Protocol 3: General Procedure for Regioselective Bromination of Substituted Thiophenes with NBS in Acetic Acid [1]

  • Materials: Substituted thiophene, N-Bromosuccinimide (NBS), and glacial acetic acid.

  • Procedure: a. NBS is added to a solution of the substituted thiophene in glacial acetic acid at room temperature. b. The reaction is typically rapid, often completing within 5-30 minutes.

  • Work-up: The work-up is straightforward and involves washing away the acetic acid and succinimide. For smaller-scale reactions, diethyl ether can be added before extraction.

  • Purification: Further purification can be achieved by vacuum distillation. This method generally results in high yields (85-98%) and high regioselectivity for the 2-bromo product (>99%).[1]

References

Technical Support Center: Regioselective Functionalization of 4-Chlorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of chemical reactions involving 4-chlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of 4-chlorothiophene?

The primary challenge lies in controlling the position of functionalization on the thiophene ring. The two α-positions (C2 and C5) are generally more reactive than the β-position (C3). For 4-chlorothiophene, the key challenge is achieving selectivity between the C5 and C2 positions, and avoiding functionalization at the C3 position. The choice of reaction conditions, including the catalyst, ligands, base, and solvent, is crucial in directing the reaction to the desired position.

Q2: How does the chloro-substituent at the C4 position influence the regioselectivity?

The chloro-substituent is an electron-withdrawing group, which can influence the acidity of the adjacent C-H bonds. While the C2 and C5 protons are generally the most acidic on a thiophene ring, the electronic effect of the C4-chloro group can subtly modulate their relative acidities. Furthermore, the chloro group can exert steric effects that may influence the approach of bulky reagents.

Q3: Can a "halogen dance" reaction occur with 4-chlorothiophene, and how would it affect my results?

A halogen dance is a base-catalyzed migration of a halogen atom around the aromatic ring. While more common with bromo- and iodo-thiophenes, it can potentially occur with chlorothiophenes under strongly basic conditions, such as with lithium diisopropylamide (LDA). If a halogen dance occurs, you might observe the formation of 3-chloro- or 2-chlorothiophene derivatives, leading to a complex mixture of products and a loss of regioselectivity.

Troubleshooting Guides

Problem 1: Poor regioselectivity in Palladium-catalyzed C-H arylation, with a mixture of C5 and C2-arylated products.

Possible Causes:

  • Inappropriate Ligand: The ligand plays a critical role in controlling the regioselectivity of Pd-catalyzed C-H activation.

  • Steric hindrance: The steric bulk of the aryl halide or the thiophene substrate can influence the site of arylation.

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.

Solutions:

  • Ligand Screening: Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. For instance, bulkier ligands may favor arylation at the less sterically hindered position.

  • Modify the Aryl Halide: Using an aryl bromide with a bulky ortho-substituent can direct the arylation to the less sterically hindered C5 position of the 4-chlorothiophene.

  • Optimize Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity.

Problem 2: Suspected "Halogen Dance" leading to isomeric byproducts during a base-mediated reaction.

Possible Causes:

  • Strongly Basic Conditions: The use of very strong bases like LDA can induce the migration of the chlorine atom.

  • Elevated Temperatures: Higher temperatures can facilitate the halogen dance reaction.[1]

Solutions:

  • Use a Milder Base: Consider using a less aggressive base, such as a magnesium bisamide (e.g., Mg(TMP)₂·2LiCl), which has been shown to mediate halogen dance reactions more controllably with bromothiophenes.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature can often suppress the halogen dance.[1]

  • Alternative Synthetic Route: If the halogen dance is unavoidable, consider a different synthetic strategy that does not involve strongly basic conditions, such as a direct C-H activation approach.

Experimental Protocols & Data

Directed ortho-Metalation (DoM) for Selective Functionalization

Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) on the aromatic ring directs a strong base to deprotonate the adjacent ortho-position, leading to a highly regioselective functionalization upon quenching with an electrophile.[2][3][4]

Illustrative Workflow for DoM:

DoM_Workflow cluster_start Starting Material cluster_process Process cluster_product Product Start 4-Chlorothiophene with Directing Group (DG) at C3 Base Add Strong Base (e.g., n-BuLi, LDA) Start->Base Coordination of base with DG Quench Quench with Electrophile (E+) Base->Quench Ortho-lithiation Product Regioselectively Functionalized 4-Chlorothiophene at C2 Quench->Product C-E bond formation

Caption: Workflow for Directed ortho-Metalation (DoM).

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed direct C-H arylation is a versatile method for forming C-C bonds. The regioselectivity can be tuned by the choice of catalyst, ligands, and reaction conditions.[1]

Table 1: Influence of Ligand on Regioselectivity of C-H Arylation of a 3-Substituted Thiophene (Illustrative Data)

EntryLigandC2:C5 RatioYield (%)
1P(o-tol)₃85:1575
2P(t-Bu)₃10:9082
3XPhos95:588

Note: This table presents illustrative data based on trends observed for 3-substituted thiophenes to demonstrate the principle of ligand influence. Actual results with 4-chlorothiophene may vary.

Logical Flowchart for Strategy Selection:

Strategy_Selection cluster_C5 C5 Functionalization Strategies cluster_C2 C2 Functionalization Strategies cluster_C3 C3 Functionalization Strategies Start Desired Functionalization of 4-Chlorothiophene C5_Func Functionalization at C5? Start->C5_Func C2_Func Functionalization at C2? Start->C2_Func C3_Func Functionalization at C3? Start->C3_Func Pd_C5 Pd-catalyzed C-H Arylation with bulky ligand/aryl halide C5_Func->Pd_C5 Yes DoM_C5 Directed Metalation with DG at C5 (less common) C5_Func->DoM_C5 Yes Pd_C2 Pd-catalyzed C-H Arylation with specific ligands (e.g., XPhos) C2_Func->Pd_C2 Yes DoM_C2 Directed Metalation with DG at C3 C2_Func->DoM_C2 Yes Multi_step Multi-step synthesis involving ring construction or halogen dance C3_Func->Multi_step Yes

References

Catalyst selection and optimization for cross-coupling with sulfur-containing heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in catalyst selection and optimization for cross-coupling reactions with sulfur-containing heterocycles.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or non-existent yield is a common issue in cross-coupling reactions, often exacerbated by the presence of sulfur-containing heterocycles which can interact with the palladium catalyst.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Deactivation/Poisoning The sulfur atom in the heterocycle can coordinate to the palladium center, leading to catalyst deactivation.[1] Increase catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%). Consider using more electron-rich and sterically hindered ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which can promote the desired catalytic cycle over catalyst inhibition.[2][3][4] In some cases, specialized N-heterocyclic carbene (NHC) ligands may offer enhanced stability and activity.
Inefficient Oxidative Addition Aryl chlorides and some electron-rich aryl bromides can be challenging substrates for oxidative addition. Switch to a more reactive aryl halide (I > Br > Cl > OTf).[5] Alternatively, employ a more active catalyst system. For instance, palladium precatalysts like G3 or G4 in combination with bulky phosphine ligands are designed to facilitate the oxidative addition step.[6]
Slow or Incomplete Transmetalation The transfer of the organometallic reagent to the palladium center can be a rate-limiting step. For Suzuki reactions, ensure the boronic acid or ester is of high purity and consider the use of a stronger base (e.g., K3PO4, Cs2CO3) to facilitate the formation of the active boronate species.[5][7] For Stille reactions, the addition of a copper(I) co-catalyst can accelerate transmetalation.[8][9]
Protodeboronation (Suzuki) The boronic acid can be cleaved by residual water or base before it couples. Use anhydrous solvents and reagents. A common strategy is to use a mixture of an organic solvent and water (e.g., 4:1 dioxane/water) to balance solubility and minimize protodeboronation.[7][10]
Homocoupling The organometallic reagent can couple with itself. This is often an indication of slow oxidative addition or transmetalation. Optimizing the reaction temperature and catalyst/ligand choice can mitigate this side reaction.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst/precatalyst - Increase catalyst loading (e.g., to 3-5 mol%) start->check_catalyst change_ligand 2. Optimize Ligand - Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) - Consider an NHC ligand check_catalyst->change_ligand No improvement success Improved Yield check_catalyst->success Improvement check_reagents 3. Assess Reagent Quality - Confirm purity of aryl halide and organometallic reagent - Use anhydrous solvents and fresh base change_ligand->check_reagents No improvement change_ligand->success Improvement optimize_conditions 4. Adjust Reaction Conditions - Screen different bases (e.g., K3PO4, Cs2CO3) - Vary solvent system (e.g., dioxane/water, toluene) - Adjust temperature check_reagents->optimize_conditions No improvement check_reagents->success Improvement change_coupling_partner 5. Modify Coupling Partner - Switch to a more reactive aryl halide (I > Br) - For Suzuki, consider using a boronate ester optimize_conditions->change_coupling_partner No improvement optimize_conditions->success Improvement change_coupling_partner->success Improvement

A step-by-step guide to troubleshooting low product yield.
Problem 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products.

Common Side Products and Their Mitigation:

Side ProductCauseRecommended Action
Hydrodehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen atom.This can be caused by β-hydride elimination from the amine in Buchwald-Hartwig reactions or by trace water in other couplings. Ensure anhydrous conditions. For Buchwald-Hartwig, the choice of ligand is critical to favor reductive elimination over β-hydride elimination.[5]
Homocoupling of Organometallic Reagent Two molecules of the organometallic reagent couple together.This often occurs when the transmetalation is slow. Consider a more reactive catalyst or additives that promote this step (e.g., CuI in Stille coupling).[8]
Protodeboronation Product (Suzuki) The boronic acid is replaced by a hydrogen atom.Use anhydrous solvents, degas the reaction mixture thoroughly, and consider using a boronate ester for increased stability.
Isomerization of the Heterocycle In some cases, particularly with substituted thiazoles, rearrangement of the heterocyclic ring can occur.This is often temperature-dependent. Try running the reaction at a lower temperature for a longer period. The choice of base can also influence isomerization pathways.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for cross-coupling with sulfur-containing heterocycles?

There is no single "best" catalyst, as the optimal choice depends on the specific reaction (Suzuki, Buchwald-Hartwig, Stille) and the substrates involved. However, some general guidelines are:

  • Palladium Precatalysts: Pre-formed palladium(II) complexes, such as those developed by Buchwald (e.g., XPhos Pd G3), are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)2. These precatalysts can provide more consistent results, especially for challenging couplings.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are frequently successful because they promote the reductive elimination step and can mitigate catalyst poisoning by the sulfur heteroatom.[2][3][4] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands may offer superior performance due to their strong σ-donating ability and steric bulk.[11]

Q2: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is critical for a successful cross-coupling reaction.

  • Base:

    • Suzuki: Inorganic bases like K3PO4 and Cs2CO3 are commonly used and are effective in promoting the formation of the reactive boronate species.[5][7]

    • Buchwald-Hartwig: Strong, non-nucleophilic bases such as NaOt-Bu or LHMDS are typically required to deprotonate the amine.[12]

    • Stille: A base is not always required, but additives like CsF or Cu(I) salts can be used to facilitate the reaction.[8]

  • Solvent:

    • Aprotic polar solvents like dioxane, THF, and toluene are widely used.[7][10]

    • For Suzuki reactions, a mixture of an organic solvent with water (e.g., 4:1 dioxane/water) is often beneficial for dissolving the inorganic base and facilitating the reaction.[10][13]

    • For air-sensitive reactions, ensure the solvent is thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.

Q3: My Suzuki reaction with a thiophene boronic acid is not working. What should I do?

Thiophene boronic acids can be unstable and prone to protodeboronation.[2]

  • Check Boronic Acid Quality: Ensure your thiophene boronic acid is pure and has not decomposed during storage.

  • Use a Boronate Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

  • Optimize Conditions: Use a robust catalyst system like a Buchwald precatalyst with a ligand such as XPhos.[2] Running the reaction at a lower temperature (e.g., room temperature or 40°C) for a longer duration can also help minimize decomposition of the boronic acid.[2]

  • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can contribute to boronic acid degradation.

Q4: I am attempting a Buchwald-Hartwig amination with an aminothiophene, but the yield is poor. What are the key parameters to optimize?

Aminothiophenes can be challenging substrates due to the potential for both the sulfur and the amino group to coordinate to the palladium catalyst.

  • Ligand Selection: This is often the most critical parameter. Screen a variety of bulky, electron-rich phosphine ligands. Ligands like BrettPhos have been designed for coupling primary amines, while others like RuPhos are effective for secondary amines.[12]

  • Base: Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. The choice of base can significantly impact the rate and efficiency of the reaction.[12]

  • Catalyst: Use a reliable palladium precatalyst to ensure the generation of the active catalytic species.

Catalyst and Ligand Selection Logic

catalyst_selection start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald stille Stille (C-C) start->stille suzuki_catalyst Catalyst: Pd(PPh3)4, Pd(OAc)2, or Buchwald Precatalysts (G3, G4) Ligand: SPhos, XPhos, P(t-Bu)3 suzuki->suzuki_catalyst buchwald_catalyst Catalyst: Buchwald Precatalysts (G3, G4) Ligand: XPhos, RuPhos, BrettPhos, BippyPhos buchwald->buchwald_catalyst stille_catalyst Catalyst: Pd(PPh3)4, Pd2(dba)3 Ligand: PPh3, AsPh3 stille->stille_catalyst

A decision tree for initial catalyst and ligand selection.

Quantitative Data Summary

The following tables provide a summary of yields for specific cross-coupling reactions with sulfur-containing heterocycles under various conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh3)4 (2.5)-K3PO4Dioxane/H2O (4:1)901270-76[10]
Pd(OAc)2 (0.5)--WEBRT2~95[2]
Pd(II)-complex (4)-K2CO3Water80392[14]
XPhos Pd G3 (2)XPhos (4)K3PO4THF/H2O (1:2)RT0.593[2]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Various Amines

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Morpholine[Pd(allyl)Cl]2 (1)XPhos (4)NaOt-BuToluene100296[10]
Diphenylamine[Pd(allyl)Cl]2 (1)XPhos (4)NaOt-BuToluene100296[10]
Carbazole[Pd(allyl)Cl]2 (1)t-BuBrettPhos (4)NaOt-BuToluene100297[10]
AnilinePd2(dba)3 (1)BippyPhos (2)NaOt-BuToluene1002498

Table 3: Stille Coupling of 2-(Tributylstannyl)thiazole with Aryl Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePd(PPh3)4 (2)--THFReflux1685[6]
4-BromoanisolePd(PPh3)4 (2)-CuINMP80392[8]
2-BromopyridinePd2(dba)3 (1.5)P(t-Bu)3 (3.5)CsFDioxane1101288[8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the bromothiophene (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K3PO4, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand if necessary. Add the appropriate amount of the catalyst solution (e.g., 2.5 mol% Pd(PPh3)4) to the reaction mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90°C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and requires careful handling of air-sensitive reagents.

  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., 2 mol% XPhos Pd G3), ligand (if not using a precatalyst), and base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the amine (1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene) to the tube.

  • Reaction: Seal the tube and heat in an oil bath at the desired temperature (e.g., 100°C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Stille Coupling

This protocol involves the use of toxic organotin reagents and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., 2 mol% Pd(PPh3)4), and any additives (e.g., CuI).

  • Inert Atmosphere: Seal the tube and purge with argon for 15 minutes.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or dioxane) followed by the organostannane (e.g., 2-(tributylstannyl)thiazole, 1.1 mmol) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and stir for the required time, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts. Filter the resulting precipitate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Effective work-up and extraction procedures for thiophene derivative synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, work-up, and extraction of thiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: My thiophene synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in thiophene synthesis can stem from several factors. Systematically evaluating each step of your reaction and purification process is crucial. Common culprits include incomplete reactions, side product formation, and loss of product during work-up and purification. For a systematic approach to troubleshooting low yields, refer to the flowchart in the "Troubleshooting Guides" section below.

Q2: I am having difficulty removing the palladium catalyst from my Suzuki or Stille coupling reaction mixture. What are the most effective methods?

A2: Residual palladium can be challenging to remove completely. Here are several effective strategies:

  • Filtration through Celite: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This will remove insoluble palladium species.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a sulfur-containing compound like sodium sulfide can help extract palladium salts.

  • Activated Carbon: Stirring the crude product solution with activated carbon can adsorb residual palladium. However, be aware that this may also lead to some loss of your desired product.

  • Specialized Scavengers: Commercially available silica-based scavengers with thiol or other functional groups that bind to palladium can be very effective for removing trace amounts of the catalyst.

  • Chromatography: Flash column chromatography is a standard method for removing palladium residues. Ensure you choose an appropriate solvent system to achieve good separation.

Q3: During the aqueous work-up of my thiophene derivative, I am observing a persistent emulsion. How can I break it?

A3: Emulsions are common, especially when dealing with complex reaction mixtures. Here are some techniques to break them:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break up the emulsion.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.

Q4: My purified thiophene derivative has a persistent color, even after chromatography. How can I decolorize it?

A4: Colored impurities can be persistent. Here are a few methods for decolorization:

  • Activated Carbon Treatment: As mentioned for palladium removal, treating a solution of your compound with activated carbon can remove colored impurities. Use a minimal amount and stir for a short period to avoid significant product loss.

  • Recrystallization: Recrystallization is an excellent technique for removing colored impurities. Choosing the right solvent system is key.

  • Distillation: For liquid thiophene derivatives, distillation can be an effective purification method to separate the product from non-volatile colored impurities.

Q5: What are the common side reactions in Suzuki and Stille couplings involving thiophene derivatives, and how can they be minimized?

A5:

  • Suzuki Coupling: A common side reaction is the homocoupling of the boronic acid or ester. This can be minimized by ensuring strictly anaerobic conditions, using a suitable base, and optimizing the stoichiometry of the reactants.[1] The stability of the boronic acid is also crucial; using the corresponding pinacol ester can sometimes mitigate this issue.[2]

  • Stille Coupling: Homocoupling of the organostannane reagent is a frequent side reaction.[3] This can be suppressed by the addition of certain additives, such as copper(I) salts, and by carefully controlling the reaction temperature. The purity of the organostannane is also critical.

Troubleshooting Guides

Low Yield in Thiophene Synthesis

If you are experiencing low yields, this troubleshooting guide can help you identify and address the potential cause.

LowYieldTroubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS, NMR of crude) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Check reagent quality/purity - Use a more active catalyst incomplete->optimize_conditions Yes complete Reaction is Complete incomplete->complete No yield_improved Yield Improved optimize_conditions->yield_improved check_workup Analyze Aqueous & Organic Layers after Extraction complete->check_workup product_in_aqueous Product in Aqueous Layer? check_workup->product_in_aqueous adjust_ph Adjust pH of Aqueous Layer and Re-extract product_in_aqueous->adjust_ph Yes product_in_organic Product in Organic Layer product_in_aqueous->product_in_organic No adjust_ph->yield_improved check_purification Analyze Purification Fractions (Column Chromatography, Recrystallization Filtrate) product_in_organic->check_purification product_loss_purification Significant Product Loss During Purification? check_purification->product_loss_purification optimize_purification Optimize Purification: - Change column chromatography solvent system - Choose a different recrystallization solvent - Check for product decomposition on silica product_loss_purification->optimize_purification Yes product_loss_purification->yield_improved No optimize_purification->yield_improved

Caption: Troubleshooting workflow for low reaction yields.

Data Presentation

Table 1: Comparison of Solvent Systems for Liquid-Liquid Extraction of Thiophene from a Heptane/Thiophene Mixture
Solvent SystemDistribution Coefficient (D)Separation Factor (S)Reference
Ethylene Glycol (EG)LowHigh[4]
N-methyl-2-pyrrolidone (NMP)HighModerate[4][5]
N,N-dimethylformamide (DMF)HighModerate[5][6]
Dimethyl Sulfoxide (DMSO)ModerateHigh[6]
EG + NMP (mixed)BalancedBalanced[4]

Note: This table provides a qualitative comparison based on the referenced literature. The actual values can vary depending on the specific conditions.

Table 2: Effect of Different Bases on the Yield of Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
BaseSolventYield (%)Reference
K₂CO₃Toluene/H₂O/EtOHHigh[7][8]
Na₂CO₃EtOH/H₂O98[9]
K₃PO₄TolueneModerate to High[9]
Cs₂CO₃DioxaneModerate to High[10]
Et₃N (Triethylamine)DMF/H₂OModerate[10]

Note: Yields are highly substrate and condition dependent. This table provides a general comparison.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Quenching: Cool the reaction mixture to room temperature. Slowly add a quenching solution (e.g., water, saturated ammonium chloride solution) to stop the reaction and neutralize any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solvent (e.g., water, brine).

  • Separation: Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Washing: Drain the aqueous layer. Wash the organic layer with appropriate aqueous solutions to remove impurities. Common washes include:

    • Dilute HCl: to remove basic impurities.

    • Saturated NaHCO₃ solution: to remove acidic impurities.

    • Brine: to remove residual water and break emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography of a Thiophene Derivative
  • Column Packing:

    • Select a column of appropriate size.

    • Plug the bottom of the column with glass wool and add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent or a mixture of a polar and non-polar solvent).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[11][12][13]

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.[11]

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[14][15]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or compressed air) to move the solvent through the column at a steady rate.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiophene derivative.

Mandatory Visualizations

Experimental Workflow: Work-up and Purification of a Thiophene Derivative

WorkupPurificationWorkflow start Reaction Mixture quench Quench Reaction start->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer (e.g., with NaHCO₃, brine) extraction->wash dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purification_choice Purification Method? crude_product->purification_choice column Flash Column Chromatography purification_choice->column Solid recrystallization Recrystallization purification_choice->recrystallization Solid distillation Distillation (for liquids) purification_choice->distillation Liquid pure_product Pure Thiophene Derivative column->pure_product recrystallization->pure_product distillation->pure_product

Caption: A typical experimental workflow for the work-up and purification of thiophene derivatives.

Signaling Pathway: Thiophene Derivative as a Kinase Inhibitor

KinaseInhibitorPathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor Binds downstream_signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK pathway) receptor->downstream_signaling Activates thiophene_inhibitor Thiophene Derivative (Kinase Inhibitor) thiophene_inhibitor->receptor Inhibits apoptosis Apoptosis thiophene_inhibitor->apoptosis Induces cellular_response Cellular Response (Proliferation, Survival) downstream_signaling->cellular_response

Caption: Simplified signaling pathway of a thiophene derivative acting as a kinase inhibitor.[16][17][18][19]

References

Validation & Comparative

Comparative Reactivity of 2-(bromomethyl)-4-chlorothiophene and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of substituted thiophenes is crucial for the rational design of novel therapeutics and functional materials. The bromomethyl group on a thiophene ring is a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. However, the position of other substituents, such as a chloro group, can significantly modulate the reactivity of the bromomethyl group. This guide provides a comparative analysis of the predicted reactivity of 2-(bromomethyl)-4-chlorothiophene and its isomers, based on fundamental principles of organic chemistry, and includes a general experimental protocol for their evaluation.

Predicted Reactivity Order

The predicted order of reactivity towards nucleophilic substitution is as follows:

2-(bromomethyl)-5-chlorothiophene > this compound > 2-(bromomethyl)-3-chlorothiophene ≈ 3-(bromomethyl)-2-chlorothiophene

This prediction is based on the interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect of the chlorine atom, as well as steric hindrance.

Theoretical Basis for Reactivity Comparison

The reactivity of bromomethylthiophenes in nucleophilic substitution reactions is primarily influenced by the stability of the carbocationic intermediate (in an SN1 pathway) or the electrophilicity of the methylene carbon (in an SN2 pathway). The chlorine substituent's position dictates its electronic and steric influence.

  • 2-(bromomethyl)-5-chlorothiophene: The chlorine at the 5-position exerts a strong -I (inductive) effect, which is somewhat offset by its +M (mesomeric or resonance) effect. The resonance effect, which delocalizes a lone pair from the chlorine into the ring, can stabilize a positive charge at the 2-position, and by extension, the adjacent methylene carbon of the carbocation intermediate. This stabilization is most effective when the substituent is at the 5-position relative to the bromomethyl group at the 2-position, facilitating an SN1 pathway.

  • This compound: With the chlorine at the 4-position, the stabilizing +M effect on a carbocation at the 2-methylene position is less pronounced compared to the 5-chloro isomer. The -I effect will still be operative, making the ring more electron-deficient.

  • 2-(bromomethyl)-3-chlorothiophene: The proximity of the chlorine atom to the bromomethyl group introduces significant steric hindrance for an SN2 attack. Electronically, the -I effect of the adjacent chlorine will destabilize the developing positive charge in an SN1 transition state, and also reduce the electrophilicity of the methylene carbon for an SN2 reaction.

  • 3-(bromomethyl)-2-chlorothiophene: Similar to the 2,3-isomer, the adjacent chlorine atom creates steric hindrance and its -I effect will destabilize a carbocation forming at the 3-methylene position.

The following table summarizes the expected electronic and steric effects of the chlorine substituent on the reactivity of the bromomethyl group in nucleophilic substitution reactions.

IsomerKey Influencing FactorsPredicted Relative Reactivity
2-(bromomethyl)-5-chlorothiophene • Strongest resonance stabilization (+M) of the carbocation intermediate.• Minimal steric hindrance from the distant chloro group.Highest
This compound • Moderate resonance stabilization.• Moderate inductive electron withdrawal (-I).• Minimal steric hindrance.High
2-(bromomethyl)-3-chlorothiophene • Significant steric hindrance from the adjacent chloro group.• Strong destabilizing inductive effect (-I) on a carbocation intermediate.Low
3-(bromomethyl)-2-chlorothiophene • Significant steric hindrance from the adjacent chloro group.• Strong destabilizing inductive effect (-I) on a carbocation intermediate.Low

Experimental Protocols

To empirically determine the relative reactivity of these isomers, a standardized nucleophilic substitution reaction can be performed, and the reaction progress monitored over time.

General Procedure for Nucleophilic Substitution with a Generic Nucleophile (Nu-)
  • Preparation of Reactant Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each bromomethylchlorothiophene isomer and the chosen nucleophile (e.g., sodium ethoxide, sodium cyanide, or a primary amine) in a suitable aprotic solvent (e.g., acetone, DMF, or DMSO).

  • Reaction Setup: In separate reaction vessels maintained at a constant temperature (e.g., 25°C or 50°C), mix equal volumes of an isomer solution and the nucleophile solution.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction immediately (e.g., by adding a large volume of cold water or a dilute acid).

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the starting material and the product.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve at t=0. A faster rate of disappearance of the starting material indicates a higher reactivity.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the generalized SN1 and SN2 reaction pathways for a generic 2-(bromomethyl)-chlorothiophene isomer and the logical framework for the reactivity comparison.

SN1_Pathway reactant 2-(bromomethyl)-X-chlorothiophene intermediate Thienylmethyl Carbocation (Rate-determining step) reactant->intermediate Loss of Br- product Substitution Product intermediate->product + Nucleophile

Caption: Generalized SN1 reaction pathway.

SN2_Pathway reactants 2-(bromomethyl)-X-chlorothiophene + Nucleophile transition_state Pentavalent Transition State (Concerted step) reactants->transition_state product Substitution Product (Inversion of configuration) transition_state->product

Caption: Generalized SN2 reaction pathway.

Reactivity_Comparison_Logic cluster_isomers Isomer-Specific Effects Reactivity Relative Reactivity Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Effects Steric Effects Reactivity->Steric_Effects Inductive Inductive Effect (-I) Electronic_Effects->Inductive Resonance Resonance Effect (+M) Electronic_Effects->Resonance Proximity Proximity of Cl to Reaction Center Steric_Effects->Proximity isomer5 2-(bromomethyl)-5-chloro (Max +M, Min Steric) Inductive->isomer5 isomer4 2-(bromomethyl)-4-chloro (Mod +M, Min Steric) Inductive->isomer4 isomer3 2-(bromomethyl)-3-chloro (Min +M, Max Steric) Inductive->isomer3 Resonance->isomer5 Resonance->isomer4 Resonance->isomer3 Proximity->isomer5 Proximity->isomer4 Proximity->isomer3

Caption: Factors influencing isomer reactivity.

Suzuki vs. Stille Coupling for Functionalizing 2-Halothiophenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic compounds is a cornerstone of modern organic synthesis. Thiophene moieties, in particular, are prevalent in a vast array of pharmaceuticals and organic materials. The Suzuki-Miyaura and Stille cross-coupling reactions are two of the most powerful and widely used methods for forging new carbon-carbon bonds on the thiophene scaffold. This guide provides an objective comparison of these two indispensable reactions for the functionalization of 2-halothiophenes, supported by experimental data and detailed protocols.

The choice between Suzuki and Stille coupling often depends on a variety of factors including substrate scope, functional group tolerance, reaction conditions, and, not least, the toxicity of the reagents involved. While both reactions are catalyzed by palladium complexes, they utilize different organometallic reagents: the Suzuki coupling employs organoboron compounds, which are generally considered non-toxic, whereas the Stille coupling relies on organotin reagents, which are known for their toxicity.[1][2]

Performance Comparison: Suzuki vs. Stille Coupling

A direct comparison of the two methods reveals distinct advantages and disadvantages for each. The Suzuki coupling is often favored due to the low toxicity and environmental impact of the boron-containing reagents and byproducts.[3] Conversely, the Stille coupling can exhibit broader functional group tolerance and is often less sensitive to steric hindrance, which can be a significant advantage with complex substrates.[4]

Recent studies have shown that for the coupling of various heterocycles, including thiophenes, the Stille coupling can provide excellent yields (90–94%) where the Suzuki coupling may only afford moderate yields (57–66%).[4] This trend is particularly noticeable with sterically demanding substrates or those containing coordinating functional groups that can interfere with the boronic acid or the catalyst in Suzuki reactions.[4]

Quantitative Data Summary

The following table summarizes key quantitative data from comparative studies on the functionalization of thiophene derivatives.

ParameterSuzuki CouplingStille CouplingNotes
Typical Yields Moderate to Excellent (57-95%)[4]Good to Excellent (80-94%)[4]Stille coupling often provides higher yields for complex or sterically hindered substrates.[4]
Catalyst Loading 0.5 - 5 mol%[5][6][7]1 - 5 mol%Both reactions can be efficient with low catalyst loadings.
Reaction Temperature Room Temperature to 120°C[7][8]40 - 110°C[1]Both reactions can often be performed under relatively mild thermal conditions.
Reaction Time 1 - 12 hours[5][6]2.5 - 24 hours[1]Reaction times are substrate and catalyst dependent for both methods.
Functional Group Tolerance Good, but can be sensitive to acidic protons and some coordinating groups.[3]Excellent, tolerates a wide range of functional groups including esters, ketones, and nitro groups.[1]Stille coupling is often the method of choice for highly functionalized molecules.
Toxicity of Reagents Low (Organoborons)[3]High (Organostannanes)[1][2]The primary drawback of the Stille coupling is the toxicity of tin compounds.

Experimental Protocols

Below are representative experimental protocols for the Suzuki and Stille coupling of 2-halothiophenes.

Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid

Materials:

  • 2-Bromothiophene (1 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos; 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2 mmol, 2.0 eq)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromothiophene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add 1,4-dioxane and water to the flask.

  • The reaction mixture is then heated to 90°C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 2-phenylthiophene.

Stille Coupling of 2-Chlorothiophene with (Tributylstannyl)benzene

Materials:

  • 2-Chlorothiophene (1 mmol, 1.0 eq)

  • (Tributylstannyl)benzene (1.1 mmol, 1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃; 0.04 mmol, 4 mol%)

  • Anhydrous and degassed toluene (10 mL)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve 2-chlorothiophene and (tributylstannyl)benzene in toluene.

  • Add Pd₂(dba)₃ and P(o-tol)₃ to the solution.

  • The reaction mixture is heated to 100°C and stirred for 16 hours.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed in vacuo.

  • The residue is then purified by flash chromatography on silica gel to remove the tin byproducts and isolate the desired 2-phenylthiophene. A common method for removing tin byproducts is to wash the crude mixture with a saturated aqueous solution of potassium fluoride (KF).

Catalytic Cycles

The catalytic cycles for both the Suzuki and Stille couplings are initiated by the oxidative addition of the 2-halothiophene to a Pd(0) complex. The key differentiating step is the transmetalation, where the organic group is transferred from boron (Suzuki) or tin (Stille) to the palladium center.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Thienyl-Pd(II)-X(L2) Thienyl-Pd(II)-X(L2) Pd(0)L2->Thienyl-Pd(II)-X(L2) 2-Halothiophene Oxidative Addition Oxidative Addition Thienyl-Pd(II)-R(L2) Thienyl-Pd(II)-R(L2) Thienyl-Pd(II)-X(L2)->Thienyl-Pd(II)-R(L2) R-B(OR)2 Base Transmetalation Transmetalation Thienyl-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination 2-Functionalized Thiophene 2-Functionalized Thiophene Thienyl-Pd(II)-R(L2)->2-Functionalized Thiophene Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling Pd(0)L2 Pd(0)L2 Thienyl-Pd(II)-X(L2) Thienyl-Pd(II)-X(L2) Pd(0)L2->Thienyl-Pd(II)-X(L2) 2-Halothiophene Oxidative Addition Oxidative Addition Thienyl-Pd(II)-R(L2) Thienyl-Pd(II)-R(L2) Thienyl-Pd(II)-X(L2)->Thienyl-Pd(II)-R(L2) R-SnR'3 Transmetalation Transmetalation Thienyl-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination 2-Functionalized Thiophene 2-Functionalized Thiophene Thienyl-Pd(II)-R(L2)->2-Functionalized Thiophene Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of the Stille coupling.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the functionalization of 2-halothiophenes. The Suzuki coupling is generally preferred due to the low toxicity of its reagents and its often milder reaction conditions. However, the Stille coupling remains a powerful alternative, particularly for substrates that are sterically hindered or contain functional groups that are incompatible with the basic conditions of the Suzuki reaction. The choice of method should be made on a case-by-case basis, taking into account the specific substrate, desired functionalization, and the laboratory's capabilities for handling toxic reagents. For many applications in drug discovery and materials science, having both of these powerful tools in the synthetic chemist's arsenal is invaluable.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Chlorothiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of 4-chlorothiophene derivatives is a critical step in the development of numerous pharmaceutical and agrochemical compounds. The introduction of a chlorine atom at the 4-position of the thiophene ring can significantly influence the biological activity and physicochemical properties of the final molecule. Traditionally, the synthesis of these compounds has relied on harsh and non-selective chlorinating agents. This guide provides a comprehensive comparison of modern, alternative reagents that offer improved selectivity, higher yields, and milder reaction conditions for the synthesis of 4-chlorothiophene derivatives, with a focus on 2-acetyl-4-chlorothiophene as a key intermediate.

Performance Comparison of Chlorinating Agents

The choice of chlorinating agent and catalyst is paramount in achieving the desired regioselectivity and yield for the synthesis of 4-chlorothiophene derivatives. Below is a summary of the performance of various reagent systems in the synthesis of 2-acetyl-4-chlorothiophene, a widely used precursor.

Chlorinating AgentLewis Acid CatalystSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
Chlorine (gas)Aluminum Chloride (AlCl₃)DichloromethaneNot Specified043>99[AU2016101823A4]
N-Chlorosuccinimide (NCS)Aluminum Chloride (AlCl₃)Dichloromethane6Room Temp.71.8>99[CN104945223A]
N-Chlorosuccinimide (NCS)Zinc Chloride (ZnCl₂)Dichloromethane7Room Temp.68.399.58[CN104945223A]
Trichloroisocyanuric Acid (TCCA)Aluminum Chloride (AlCl₃)Dichloromethane2-310-15>80Not Specified[CN109369611B]

Key Observations:

  • Trichloroisocyanuric acid (TCCA) in the presence of aluminum chloride emerges as a highly efficient reagent, providing the highest reported yield of over 80%.[1]

  • N-Chlorosuccinimide (NCS) offers a significant improvement in yield over traditional chlorine gas and provides excellent product purity.[2] The choice of Lewis acid catalyst (AlCl₃ vs. ZnCl₂) appears to have a modest impact on the yield.

  • While providing high purity, the use of chlorine gas results in a considerably lower yield compared to the alternative reagents.

Understanding Regioselectivity

The preferential chlorination at the 4-position of 2-substituted thiophenes is governed by the electronic effects of the substituent. In the case of 2-acetylthiophene, the acetyl group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, it directs incoming electrophiles to the 4- and 5-positions. The inherent higher reactivity of the 5-position often leads to a mixture of 4-chloro and 5-chloro isomers, as well as dichlorinated byproducts. The use of modern chlorinating agents in conjunction with appropriate Lewis acids allows for greater control over the reaction conditions, thereby favoring the formation of the desired 4-chloro isomer.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are protocols for the synthesis of 2-acetyl-4-chlorothiophene using the compared reagents.

Synthesis of 2-acetyl-4-chlorothiophene using N-Chlorosuccinimide (NCS) and Aluminum Chloride

Materials:

  • 2-acetylthiophene

  • N-Chlorosuccinimide (NCS)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-acetylthiophene (1 equivalent) in dichloromethane in a reaction flask.

  • Cool the mixture in an ice bath and add aluminum chloride (3 equivalents) portion-wise while maintaining the temperature.

  • After the addition of AlCl₃ is complete, add N-chlorosuccinimide (2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 2-acetyl-4-chlorothiophene.

Synthesis of 4-chlorothiophene-2-carbonyl derivatives using Trichloroisocyanuric Acid (TCCA) and Aluminum Chloride[1]

Materials:

  • Thiophene-2-carbonyl derivative (e.g., 2-acetylthiophene)

  • Trichloroisocyanuric acid (TCCA)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Dilute hydrochloric acid

Procedure:

  • Dissolve the thiophene-2-carbonyl derivative (1 equivalent) and trichloroisocyanuric acid (0.33-0.4 equivalents) in dichloromethane in a reaction vessel.[1]

  • Cool the solution to 10-15 °C.[1]

  • Add aluminum trichloride (5 equivalents) in batches over a period of 2 hours, maintaining the temperature between 10-15 °C.[1]

  • After the addition is complete, stir the reaction mixture for an additional 2-3 hours at the same temperature.[1]

  • Quench the reaction by adding dilute hydrochloric acid.[1]

  • Separate the organic phase, wash it, and then concentrate it to obtain the 4-chlorothiophene-2-carbonyl derivative.[1]

Logical Workflow for Reagent Selection

The selection of an appropriate chlorinating agent is a critical decision in the synthesis of 4-chlorothiophene derivatives. The following diagram illustrates a logical workflow for this process, considering factors such as desired yield, purity, and environmental considerations.

Reagent_Selection_Workflow start Define Synthesis Goals (Target Molecule, Scale) reagent_screening Screen Alternative Reagents start->reagent_screening chlorine Chlorine Gas reagent_screening->chlorine Traditional ncs N-Chlorosuccinimide (NCS) reagent_screening->ncs Alternative tcca Trichloroisocyanuric Acid (TCCA) reagent_screening->tcca Alternative evaluation Evaluate Performance (Yield, Purity, Safety) chlorine->evaluation ncs->evaluation tcca->evaluation optimization Optimize Reaction Conditions (Catalyst, Temp, Time) evaluation->optimization final_protocol Finalized Synthetic Protocol optimization->final_protocol

Caption: Workflow for selecting a chlorinating agent.

Conclusion

The synthesis of 4-chlorothiophene derivatives has been significantly advanced by the introduction of alternative chlorinating agents such as N-chlorosuccinimide and trichloroisocyanuric acid. These reagents, when used in conjunction with a suitable Lewis acid catalyst, offer superior yields and regioselectivity compared to traditional methods employing chlorine gas. For the synthesis of 2-acetyl-4-chlorothiophene, TCCA with aluminum chloride has demonstrated the highest efficacy, achieving yields greater than 80%. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate method for their specific synthetic needs, ultimately facilitating the development of novel and effective chemical entities.

References

Spectroscopic Analysis for Structural Confirmation of 2-(Bromomethyl)-4-chlorothiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Spectroscopic Data

The primary challenge in the synthesis of 2-(bromomethyl)-4-chlorothiophene lies in the potential for the formation of isomeric byproducts. The most probable isomers include 2-(bromomethyl)-5-chlorothiophene, 4-(bromomethyl)-2-chlorothiophene, and 3-(bromomethyl)-2-chlorothiophene. Distinguishing between these structures requires a multi-faceted spectroscopic approach.

¹H NMR Spectroscopy Data

The proton NMR spectrum is a powerful tool for differentiating these isomers based on the chemical shifts and coupling patterns of the thiophene ring protons.

CompoundH3 (ppm)H5 (ppm)-CH₂Br (ppm)J (Hz)
This compound (Predicted) ~7.1-7.3 (d)~7.0-7.2 (d)~4.6-4.8 (s)J₃₅ ≈ 1.5
2-(bromomethyl)-5-chlorothiophene ~6.9 (d)-~4.7 (s)J₃₄ ≈ 4.0
4-(bromomethyl)-2-chlorothiophene ~7.2 (d)~7.0 (d)~4.5 (s)J₃₅ ≈ 1.6
3-(bromomethyl)-2-chlorothiophene -~7.3 (d)~4.8 (s)J₄₅ ≈ 5.7

Note: Predicted values are based on the analysis of similar substituted thiophenes. The actual experimental values may vary slightly.

¹³C NMR Spectroscopy Data

Carbon NMR provides complementary information for structural elucidation by revealing the chemical environment of each carbon atom.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)-CH₂Br (ppm)
This compound (Predicted) ~140-142~125-127~128-130~123-125~28-30
2-(bromomethyl)-5-chlorothiophene ~142~127~126~130~29
4-(bromomethyl)-2-chlorothiophene ~131~129~138~124~27
3-(bromomethyl)-2-chlorothiophene ~130~135~128~126~25

Note: Predicted values are based on the analysis of similar substituted thiophenes. The actual experimental values may vary slightly.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound, the expected monoisotopic mass is approximately 209.89 g/mol . The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

CompoundMolecular FormulaMonoisotopic Mass (Da)Key Predicted Adducts [M+H]⁺, [M+Na]⁺
This compoundC₅H₄BrClS209.89056210.89784, 232.87978[1]
2-(bromomethyl)-5-chlorothiopheneC₅H₄BrClS209.89056210.89784, 232.87978[2]
4-(bromomethyl)-2-chlorothiopheneC₅H₄BrClS209.89056210.89784, 232.87978
3-(bromomethyl)-2-chlorothiopheneC₅H₄BrClS209.89056210.89784, 232.87978[3]
Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for identifying characteristic functional groups. For this compound, key absorbances would include:

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic) stretch3100-3000
C=C (thiophene ring) stretch1550-1400
C-H bend1250-1000
C-Cl stretch800-600
C-Br stretch600-500

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 to observe the molecular ion and key fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and structural confirmation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Starting Materials Reaction Bromomethylation of 4-Chlorothiophene Start->Reaction Reagents Purification Column Chromatography Reaction->Purification Crude Product Product Purified Product Purification->Product NMR 1H & 13C NMR Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Confirmation Structure Confirmed as This compound? Data_Analysis->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Isomer_Differentiation_Logic cluster_protons Thiophene Ring Protons cluster_coupling Coupling Constant (J) cluster_isomers Potential Isomers cluster_final_id Final Identification Start Analyze 1H NMR Spectrum Two_Doublets Two doublets observed Start->Two_Doublets One_Doublet One doublet observed Start->One_Doublet Small_J Small J (~1.5 Hz) Two_Doublets->Small_J Large_J Large J (~4-6 Hz) One_Doublet->Large_J Target This compound or 4-(bromomethyl)-2-chlorothiophene Small_J->Target Other_Isomers 2-(bromomethyl)-5-chlorothiophene or 3-(bromomethyl)-2-chlorothiophene Large_J->Other_Isomers Final Further analysis with 13C NMR and MS to distinguish between remaining possibilities Target->Final Other_Isomers->Final

Caption: Logical diagram for differentiating thiophene isomers using ¹H NMR data.

References

Comparative Analysis of the Biological Activity of Substituted Thiophene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Thiophene and its substituted analogs represent a privileged scaffold in medicinal chemistry, consistently demonstrating a wide spectrum of biological activities.[1][2] The inherent physicochemical properties of the thiophene ring, including its electronic and steric features, make it a versatile building block for the design of novel therapeutic agents.[1][3] This guide provides a comparative analysis of the biological activities of various substituted thiophene analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development endeavors.

Anticancer Activity

Substituted thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[4]

A study on novel thiophene and thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines.[6] Notably, some of the synthesized compounds exhibited higher cytotoxic effects than the reference standard.[6] Another series of thiophene carboxamide derivatives, designed as biomimetics of the anticancer drug Combretastatin A-4, showed potent activity against the Hep3B cancer cell line.[7] The most active compounds, 2b and 2e, displayed IC50 values of 5.46 µM and 12.58 µM, respectively.[7]

Furthermore, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their antiproliferative activity against the human lung cancer cell line (A-549).[8] Compound S8, in particular, showed effective cytotoxic activity at a concentration of 10⁻⁴ M.[8][9]

Compound/AnalogCancer Cell LineIC50 Value (µM)Reference
Thiophene Derivative 8MCF-7Not specified (higher than reference)[6]
Thiophene Derivative 5HepG-2Not specified (higher than reference)[6]
Thiophene Carboxamide 2bHep3B5.46[7]
Thiophene Carboxamide 2eHep3B12.58[7]
Thienopyrimidine 4MCF-714.53 ± 0.54[10]
Thienopyrimidine 6MCF-711.17 ± 0.42[10]
Thienopyrimidine 7MCF-716.76 ± 0.63[10]
Compound S8A-549Effective at 10⁻⁴ M[8][9]

Experimental Protocol: MTT Cytotoxicity Assay

The in vitro cytotoxicity of the thiophene analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with thiophene analogs B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 values H->I

Experimental workflow for determining the anticancer activity of thiophene analogs using the MTT assay.

Antimicrobial Activity

Substituted thiophenes have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][11][12]

In a study evaluating a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, compound S1 was identified as a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a minimum inhibitory concentration (MIC) of 0.81 µM/ml.[8] Compound S4 from the same series displayed excellent antifungal activity against both Candida albicans and Aspergillus niger with an MIC of 0.91 µM/ml.[8]

Another investigation focused on novel thiophene derivatives against drug-resistant Gram-negative bacteria.[11] Thiophene derivatives 4, 5, and 8 exhibited MIC50 values between 16 and 32 mg/L for colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L for colistin-resistant E. coli.[11] Furthermore, 3-halobenzo[b]thiophene derivatives have also been synthesized and tested for their antimicrobial activities, with cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showing a low MIC of 16 µg/mL against Gram-positive bacteria and yeast.[13]

Compound/AnalogMicroorganismMIC ValueReference
Compound S1S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/ml[8]
Compound S4C. albicans, A. niger0.91 µM/ml[8]
Thiophene 4Col-R A. baumannii16 mg/L (MIC50)[11]
Thiophene 5Col-R A. baumannii16 mg/L (MIC50)[11]
Thiophene 8Col-R A. baumannii32 mg/L (MIC50)[11]
Thiophene 4Col-R E. coli8 mg/L (MIC50)[11]
Thiophene 5Col-R E. coli32 mg/L (MIC50)[11]
Thiophene 8Col-R E. coli32 mg/L (MIC50)[11]
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteria, Yeast16 µg/mL[13]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneGram-positive bacteria, Yeast16 µg/mL[13]

Experimental Protocol: Broth Microdilution Susceptibility Method

The minimum inhibitory concentration (MIC) of the thiophene analogs against various microorganisms is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

antimicrobial_workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum B Perform serial dilutions of thiophene analogs A->B C Inoculate microtiter plates B->C D Incubate under appropriate conditions C->D E Visually assess for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Experimental workflow for determining the antimicrobial activity of thiophene analogs using the broth microdilution method.

Anti-inflammatory Activity

Thiophene-based compounds have been recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid containing this scaffold.[14][15] Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[14][16]

A study of aminothiophene analogs revealed varying degrees of anti-inflammatory activity.[17] Compound 1 exhibited 61% anti-inflammatory activity with an IC50 of 121 µM, while compound 2 showed 94% activity with an IC50 value of 412 µM.[17] Other analogs in the study, compounds 4, 5, and 6, exhibited 75%, 71%, and 81% anti-inflammatory activity with IC50 values of 348, 422, and 396 µM, respectively.[17] The anti-inflammatory activity of these compounds is often evaluated using in vitro assays that measure the inhibition of inflammatory mediators.

Compound/AnalogAnti-inflammatory Activity (%)IC50 Value (µM)Reference
Compound 161121[17]
Compound 294412[17]
Compound 330323[17]
Compound 475348[17]
Compound 571422[17]
Compound 681396[17]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Neutrophil-based)

The anti-inflammatory activity of thiophene analogs can be assessed by their ability to inhibit the production of reactive oxygen species (ROS) from activated human neutrophils.

  • Neutrophil Isolation: Human neutrophils are isolated from the fresh venous blood of healthy volunteers.

  • Compound Incubation: The isolated neutrophils are incubated with different concentrations of the test compounds.

  • Activation: The neutrophils are then stimulated with an activating agent (e.g., phorbol myristate acetate - PMA) to induce an oxidative burst.

  • Luminol/Lucigenin Chemiluminescence: The production of ROS is measured by detecting the chemiluminescence generated by the oxidation of luminol or lucigenin.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the ROS production, is calculated.

antiinflammatory_pathway cluster_inflammation Inflammatory Cascade cluster_inhibition Inhibition by Thiophene Analogs Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene Substituted Thiophene Analogs Thiophene->COX inhibit Thiophene->LOX inhibit

Signaling pathway showing the inhibition of COX and LOX enzymes by substituted thiophene analogs to exert anti-inflammatory effects.

Conclusion

The diverse biological activities of substituted thiophene analogs underscore their importance in medicinal chemistry. The data presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies, which explore how different substituents on the thiophene ring influence biological activity, are crucial for the rational design of more potent and selective drug candidates.[1][4] The detailed experimental protocols and illustrative diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this versatile heterocyclic scaffold. Further investigations into the precise mechanisms of action and in vivo efficacy are warranted to translate these promising findings into clinical realities.

References

A Comparative Guide to Brominating Agents for the Synthesis of Bromomethylthiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bromomethylthiophenes is a critical step in the development of various pharmaceuticals and functional materials. These compounds serve as versatile intermediates, allowing for the introduction of a thiophene moiety into larger molecular scaffolds. The selection of an appropriate brominating agent is paramount to achieving high yields and regioselectivity, specifically targeting the methyl group (side-chain) rather than the thiophene ring. This guide provides an objective comparison of common brominating agents, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Overview of Common Brominating Agents

The free-radical bromination of the methyl group on a thiophene ring is the most common approach to synthesizing bromomethylthiophenes. This reaction, analogous to benzylic bromination, typically requires a bromine source that can generate a bromine radical upon initiation by heat or light. The most frequently employed reagents for this purpose are N-bromo compounds. We will evaluate three such agents: N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and Dibromoisocyanuric Acid (DBI).

General Reaction Pathway

The side-chain bromination of methylthiophenes proceeds via a free-radical chain mechanism. The process is initiated by a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN), which generates a bromine radical from the brominating agent. This radical then propagates the chain reaction, leading to the desired bromomethylthiophene.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Initiator_Radical 2 R• Initiator->Initiator_Radical Heat/Light Brominating_Agent Br-X Initiator_Radical->Brominating_Agent Bromine_Radical Br• Brominating_Agent->Bromine_Radical Methylthiophene Th-CH3 Thiophene_Radical Th-CH2• Methylthiophene->Thiophene_Radical + Br• Bromomethylthiophene Th-CH2Br Thiophene_Radical->Bromomethylthiophene + Br-X Bromine_Radical_p2 Br• Bromine_Radical_p Br• Brominating_Agent_p Br-X R1 R• Stable_Product R-R' R1->Stable_Product R2 R'• R2->Stable_Product Initiation Initiation Propagation Propagation Termination Termination

Caption: Free-Radical Bromination Pathway.

Performance Comparison of Brominating Agents

The choice of brominating agent significantly impacts reaction efficiency, selectivity, and cost. While NBS is the most documented reagent for this transformation, alternatives like DBDMH and DBI offer potential advantages in terms of atom economy and reactivity.

FeatureN-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Dibromoisocyanuric Acid (DBI)
Structure Succinimide ring with one N-Br bondHydantoin ring with two N-Br bondsTriazine ring with two N-Br bonds
Molecular Weight 177.98 g/mol 285.91 g/mol 286.87 g/mol
Bromine Content ~44.9%~55.9%~55.7%
Reactivity Moderate; standard for allylic/benzylic bromination.[1][2]Similar to NBS, but offers two bromine atoms per molecule.[3][4]More powerful than NBS; can brominate deactivated rings.[5][6]
Selectivity Moderate. Ring bromination is a common side reaction with electron-rich substrates like thiophene.[7]Less regioselective for electrophilic aromatic brominations compared to NBS.[8] May favor ring bromination in thiophenes.High reactivity likely leads to poor selectivity for side-chain bromination of thiophenes.[5]
Reported Yield 3-Bromomethylthiophene: 71-79%[9]2-Bromo-3-methylthiophene (ring): 87%[10]Benzylic Bromination (Toluene): 86% (with ZrCl₄ catalyst)[11]Benzylic Bromination (Toluene): 88%[12]
Advantages Well-documented, predictable reactivity, commercially available.High bromine content, more atom-economical, potentially lower cost.[4]Extremely powerful brominating agent.[5]
Disadvantages Only one bromine atom per molecule, potential for ring bromination side products.[7]Less studied for thiophene side-chain bromination; potentially lower selectivity.[8]High reactivity can lead to over-bromination and lack of selectivity; poor solubility in many organic solvents.[5]

Experimental Protocols and Data

Detailed experimental procedures are crucial for reproducibility. Below are protocols for the synthesis of bromomethylthiophenes using NBS, along with proposed methods for DBDMH and DBI based on their known reactivity for benzylic brominations.

General Experimental Workflow

The synthesis, regardless of the specific brominating agent, follows a general workflow from reaction setup to product isolation and analysis.

G start Start setup Reaction Setup (Flask, Condenser, Stirrer) start->setup add_reagents Add Methylthiophene, Solvent, and Initiator setup->add_reagents heat Heat to Reflux add_reagents->heat add_brominating_agent Add Brominating Agent (Portionwise) heat->add_brominating_agent react Continue Reflux (Monitor by TLC/GC) add_brominating_agent->react cool Cool Reaction Mixture react->cool filter Filter to Remove Byproduct (e.g., Succinimide) cool->filter wash_filtrate Wash Filtrate filter->wash_filtrate concentrate Concentrate Under Reduced Pressure wash_filtrate->concentrate purify Purify Product (Distillation or Chromatography) concentrate->purify analyze Analyze Product (NMR, GC-MS) purify->analyze end End analyze->end

Caption: General Experimental Workflow.

N-Bromosuccinimide (NBS)

NBS is the most widely cited reagent for the side-chain bromination of methylthiophenes. The reaction is typically initiated with benzoyl peroxide or AIBN in a nonpolar solvent like benzene or carbon tetrachloride.[7][9]

Experimental Protocol: Synthesis of 3-Bromomethylthiophene [9]

  • Setup: A 5-L three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and a wide-mouthed funnel.

  • Reagents: A solution of 3-methylthiophene (220 g, 2.24 moles) and benzoyl peroxide (4 g) in dry benzene (700 mL) is brought to a vigorous reflux.

  • Addition: A mixture of N-bromosuccinimide (356 g, 2 moles) and benzoyl peroxide (4 g) is added portionwise through the funnel as rapidly as foaming permits (approx. 20 minutes).

  • Reaction: Once the addition is complete and foaming has subsided, the flask is cooled in an ice bath.

  • Workup: The precipitated succinimide is removed by filtration and washed with dry benzene. The filtrate is immediately concentrated under reduced pressure.

  • Purification: The residue is distilled under vacuum (1 mm Hg), collecting the fraction boiling between 75-78 °C.

  • Yield: 250–280 g (71–79%) of 3-bromomethylthiophene is obtained as a colorless product.

Note: Maintaining a vigorous reflux is crucial to favor side-chain bromination over nuclear bromination. The product is a potent lachrymator and should be handled with care in a well-ventilated hood.[9]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is an attractive alternative to NBS due to its higher bromine content and cost-effectiveness.[4] While specific protocols for methylthiophene are scarce, procedures for benzylic bromination can be adapted. A key consideration is the potential for competing electrophilic ring bromination, which may be significant with thiophene's electron-rich ring.[8][11]

Proposed Experimental Protocol: Synthesis of Bromomethylthiophene

  • Setup: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting methylthiophene (1 equiv.) in a dry, non-polar solvent (e.g., cyclohexane or CCl₄).

  • Reagents: Add a radical initiator, such as AIBN or benzoyl peroxide (0.02-0.1 equiv.).

  • Addition: Heat the mixture to reflux. Add DBDMH (0.5 equiv., as it supplies two bromine atoms) in small portions over 30-60 minutes.

  • Reaction: Monitor the reaction by TLC or GC. Continue refluxing until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated 5,5-dimethylhydantoin. Wash the solid with a small amount of the solvent.

  • Purification: Wash the combined filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Dibromoisocyanuric Acid (DBI)

DBI is recognized as one of the most powerful N-bromo brominating agents.[5] Its high reactivity is advantageous for brominating deactivated aromatic compounds but poses a significant challenge for selective side-chain bromination of electron-rich heterocycles like thiophene, where rapid electrophilic ring substitution is highly probable.[12]

Proposed Experimental Protocol: Synthesis of Bromomethylthiophene

Caution: Due to the high reactivity of DBI, this reaction should be performed with careful monitoring and on a small scale to evaluate selectivity.

  • Setup: In a flask protected from light and equipped with a reflux condenser and magnetic stirrer, dissolve the methylthiophene (1 equiv.) in a dry, non-polar solvent (e.g., carbon tetrachloride).

  • Reagents: Add a radical initiator (e.g., AIBN, 0.05 equiv.).

  • Addition: Heat the mixture to reflux. Cautiously add DBI (0.5 equiv.) in very small portions. Monitor the reaction progress and temperature closely.

  • Reaction: Continue refluxing for a short period after the addition is complete, monitoring by GC to assess the ratio of side-chain to ring bromination products.

  • Workup: After cooling, filter the reaction mixture to remove cyanuric acid byproduct.

  • Purification: Wash the filtrate with aqueous sodium bicarbonate and sodium thiosulfate solutions. Dry the organic phase, concentrate, and analyze the product mixture. Purification via fractional distillation or chromatography may be challenging due to the potential for multiple brominated isomers.

Conclusion and Recommendations

For the synthesis of bromomethylthiophenes, N-Bromosuccinimide (NBS) remains the most reliable and well-documented reagent. It provides good yields, and the conditions to favor side-chain bromination over ring substitution are well understood. The primary drawback is the potential for competing ring bromination, which necessitates careful control of reaction conditions.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents a more atom-economical and potentially cost-effective alternative. However, there is a lack of specific experimental data for its application with methylthiophenes. Researchers should be prepared to undertake optimization studies and carefully analyze for regioselectivity, as its use may lead to a higher proportion of ring-brominated byproducts compared to NBS.

Dibromoisocyanuric Acid (DBI) is likely unsuitable for the selective side-chain bromination of methylthiophenes. Its high reactivity would almost certainly favor rapid, multiple brominations on the electron-rich thiophene ring, leading to a complex mixture of products and low yields of the desired bromomethylthiophene.

Therefore, for projects requiring a reliable and scalable synthesis of bromomethylthiophenes, NBS is the recommended starting point . For process development where cost and atom economy are critical, DBDMH is a viable alternative that warrants further investigation and optimization .

References

Yield and purity comparison of different synthesis routes to 2-(bromomethyl)-4-chlorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(bromomethyl)-4-chlorothiophene is a valuable building block in medicinal chemistry, and selecting the optimal synthesis route is crucial for maximizing yield and purity while minimizing costs and reaction time. This guide provides a comparative analysis of two primary synthesis routes to this compound, offering detailed experimental protocols and expected performance based on analogous chemical transformations.

Data Summary

ParameterRoute 1: Radical BrominationRoute 2: Alcohol Substitution
Starting Material 2-methyl-4-chlorothiophene(4-chlorothiophen-2-yl)methanol
Key Reagents N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or benzoyl peroxide)Phosphorus tribromide (PBr₃)
Solvent Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)Dichloromethane (DCM) or Diethyl ether (Et₂O)
Estimated Yield 70-90%80-95%
Estimated Purity >95% (after purification)>97% (after purification)
Key Advantages Utilizes a potentially more accessible starting material.Generally proceeds with high selectivity and fewer byproducts.
Key Disadvantages Potential for over-bromination or ring bromination. Use of toxic solvents like CCl₄ is common.The starting alcohol may be less readily available or more expensive. PBr₃ is corrosive and moisture-sensitive.

Experimental Protocols

Route 1: Radical Bromination of 2-methyl-4-chlorothiophene

This route involves the free-radical bromination of the methyl group of 2-methyl-4-chlorothiophene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-chlorothiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq), to the solution.

  • Reaction Conditions: Heat the mixture to reflux (for CCl₄, the boiling point is ~77°C; for acetonitrile, ~82°C) and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Route 2: Substitution of (4-chlorothiophen-2-yl)methanol

This method involves the conversion of the hydroxyl group of (4-chlorothiophen-2-yl)methanol into a bromide using phosphorus tribromide (PBr₃).

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-chlorothiophen-2-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution to 0°C in an ice bath.

  • Addition of Reagent: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. The addition is exothermic, and the temperature should be maintained at or below 0°C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting alcohol is no longer detectable.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers and wash sequentially with cold water, a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography if necessary.[1][2][3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two proposed synthesis routes for this compound.

Synthesis_Route_1 start 2-methyl-4-chlorothiophene product This compound start->product Radical Bromination reagents NBS, AIBN (or Benzoyl Peroxide) Solvent (e.g., CCl₄) reagents->start

Caption: Synthesis Route 1: Radical Bromination.

Synthesis_Route_2 start (4-chlorothiophen-2-yl)methanol product This compound start->product Alcohol Substitution reagents PBr₃ Anhydrous Solvent (e.g., DCM) reagents->start

Caption: Synthesis Route 2: Alcohol Substitution.

References

A Comparative Guide to HPLC and NMR Methods for Purity Assessment of 2-(bromomethyl)-4-chlorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of the thiophene derivative 2-(bromomethyl)-4-chlorothiophene. While HPLC is a widely established method for purity analysis, quantitative NMR (qNMR) is gaining prominence as a reliable and often complementary technique.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and reproducibility in separating and quantifying components in a mixture.[3][4] The technique relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.

Principle of Purity Determination by HPLC: In HPLC, a sample of this compound is dissolved in a suitable solvent and injected into the system. As the mobile phase carries the sample through the column, the main compound and any impurities are separated based on their relative affinities for the stationary phase. A detector, typically a UV-Vis detector for aromatic compounds like thiophenes, measures the absorbance of the eluting components. The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. For accurate quantification, a reference standard of known purity is typically used to create a calibration curve.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy, traditionally a primary tool for structural elucidation, has evolved into a powerful quantitative method (qNMR).[6][7] It offers a distinct advantage in that it is a primary analytical method, meaning it does not necessarily require a specific reference standard of the analyte itself.[8]

Principle of Purity Determination by qNMR: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7][9] For purity assessment of this compound, a known amount of the sample is dissolved in a deuterated solvent along with a precisely weighed amount of an internal standard of known purity. By comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated.[1][8]

Comparative Analysis: HPLC vs. qNMR

The choice between HPLC and qNMR for purity determination depends on several factors, including the specific analytical needs, sample availability, and the nature of potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between stationary and mobile phases.Quantification based on the direct proportionality between NMR signal integral and the number of nuclei.[9]
Reference Standard Typically requires a certified reference standard of the analyte for accurate quantification.[2]Can use an unrelated, stable internal standard of known purity.[8]
Selectivity Excellent for separating closely related impurities and isomers with appropriate method development.[5]Excellent for distinguishing structurally different molecules. May have difficulty with certain isomers.
Sensitivity Generally very high, capable of detecting trace-level impurities (ppm levels).[3]Lower sensitivity compared to HPLC, typically in the low µg to mg range.[2]
Quantification Relative quantification (area percent) is common; absolute quantification requires a calibration curve.[5]Provides absolute quantification without the need for a calibration curve of the analyte.[7]
Structural Information Provides limited structural information (retention time and UV spectrum).Provides detailed structural information, aiding in the identification of unknown impurities.[2]
Sample Throughput Can be automated for high throughput analysis.Can be slower due to longer acquisition times for high precision.
Method Development Can be time-consuming, requiring optimization of column, mobile phase, and other parameters.[2]Method development can be simpler, primarily involving selection of a suitable solvent and internal standard.[8]
Sample Preparation Generally straightforward, involving dissolution and filtration.Simple dissolution in a deuterated solvent with an internal standard.[9]
Destructive/Non-destructive The sample is consumed during the analysis.Non-destructive, allowing for sample recovery.[1]

Experimental Protocols

The following are detailed, exemplary protocols for the purity assessment of this compound using both HPLC and ¹H-qNMR.

HPLC Protocol

Objective: To determine the purity of this compound by reversed-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Trifluoroacetic acid (TFA).

  • This compound sample.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (A) and Water with 0.1% TFA (B).

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution: 60% B to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the blank (acetonitrile), followed by the standard solution and then the sample solution.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity by the area percentage method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

¹H-qNMR Protocol

Objective: To determine the absolute purity of this compound by ¹H-qNMR using an internal standard.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).

  • Internal Standard: 1,4-Dinitrobenzene (DNB) of certified purity.

  • This compound sample.

  • Analytical balance (accurate to at least 0.01 mg).

  • Volumetric flasks and pipettes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the internal standard (1,4-Dinitrobenzene) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer Frequency: 400 MHz

    • Solvent: CDCl₃

    • Pulse Program: Standard quantitative ¹H experiment.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16

    • Acquisition Time: 4 s

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved singlet proton signal of the bromomethyl group (-CH₂Br) of this compound (expected around δ 4.5-5.0 ppm).

    • Integrate the singlet proton signal of the four aromatic protons of 1,4-Dinitrobenzene (expected around δ 8.5 ppm).

  • Purity Calculation: Use the following formula to calculate the purity of the analyte:

    Purity (%, w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std

    Where:

    • I_analyte = Integral of the analyte signal

    • I_std = Integral of the internal standard signal

    • N_analyte = Number of protons for the analyte signal (2 for -CH₂Br)

    • N_std = Number of protons for the standard signal (4 for DNB)

    • M_analyte = Molar mass of this compound (211.52 g/mol )

    • M_std = Molar mass of 1,4-Dinitrobenzene (168.11 g/mol )

    • m_analyte = Mass of the analyte

    • m_std = Mass of the internal standard

    • P_std = Purity of the internal standard

Summary of Experimental Parameters

ParameterHPLC Method¹H-qNMR Method
Stationary Phase/Solvent C18 reversed-phase columnDeuterated Chloroform (CDCl₃)
Mobile Phase/Standard Acetonitrile/Water with 0.1% TFA1,4-Dinitrobenzene (Internal Standard)
Detection UV at 254 nm400 MHz Proton NMR
Key Measurement Peak AreaSignal Integral
Quantification Basis Area Percent / Calibration CurveMolar Ratio to Internal Standard

Decision-Making Workflow

The choice between HPLC and qNMR can be guided by a logical workflow that considers the specific requirements of the analysis.

G start Purity Assessment Required for This compound q1 Need to identify and quantify unknown impurities? start->q1 q2 Is a certified reference standard of the analyte available? q1->q2 No qnmr qNMR is the preferred method q1->qnmr Yes q3 Is high sensitivity (trace analysis) required? q2->q3 Yes q2->qnmr No q4 Is sample amount limited and recovery needed? q3->q4 No hplc HPLC is the preferred method q3->hplc Yes q4->qnmr Yes hplc_qnmr Use both HPLC and qNMR for comprehensive analysis q4->hplc_qnmr No

Caption: Decision workflow for selecting an analytical method.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC offers superior sensitivity and is ideal for routine quality control where reference standards are available.[3] In contrast, qNMR provides absolute quantification without the need for an analyte-specific standard and delivers valuable structural information, making it particularly useful in research and development for impurity identification.[1][8] For a comprehensive purity profile, especially during drug development, a combination of both techniques is often the most robust approach.

References

A Comparative Cost-Benefit Analysis of Industrial Ibuprofen Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is produced on a massive scale, making its synthetic pathway a critical determinant of both economic viability and environmental impact.[1][2][3] Historically, the Boots Pure Drug Company developed the original six-step synthesis, which has since been largely superseded by a more efficient, three-step "green" synthesis developed by the Boots-Hoechst-Celanese (BHC) company.[3][4][5][6] This guide provides a comparative analysis of these two prominent pathways, focusing on key performance metrics, cost factors, and environmental considerations relevant to industrial-scale production.

Quantitative Pathway Comparison

The efficiency and environmental footprint of a synthetic pathway can be quantified using metrics such as overall yield, atom economy, and E-factor. The BHC process demonstrates significant improvements over the traditional Boots process in all of these areas.[1][3][5][6]

MetricBoots Process (Brown Synthesis)BHC Process (Green Synthesis)Description
Number of Steps 6[4][6][7]3[3][4][6]Fewer steps reduce capital costs, energy consumption, and processing time.[5]
Overall Yield ~40-60%[2]>80%[2]Higher yield translates directly to greater output from the same amount of starting material.
Atom Economy ~40%[1][5][6][7][8]~77% (approaching 99% with byproduct recovery)[1][5][6]A measure of how many atoms from the reactants are incorporated into the final product.[2]
E-Factor (Waste/Product Ratio) High (>1.5)Low (<0.5)Lower E-factor signifies less waste generation per kilogram of product.
Key Reagents/Catalysts AlCl₃ (stoichiometric), Hydroxylamine, Ethyl chloroacetate[5][7][8]HF (catalytic, recoverable), Palladium catalyst (recyclable)[5][8][9]Catalytic reagents are used in small amounts and can be recycled, reducing cost and waste.[5]
Byproducts Large amounts of AlCl₃ hydrate, inorganic salts[5][6]Acetic acid (can be recovered and reused)[5][6]The BHC process's primary byproduct has commercial value, improving overall process economics.[5][6]

Synthetic Pathway Diagrams

The diagrams below illustrate the chemical transformations in both the Boots and BHC processes.

Boots_Process cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Darzens Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Oximation cluster_4 Step 5: Dehydration cluster_5 Step 6: Hydrolysis A Isobutylbenzene B 4'-Isobutylacetophenone A->B Ac₂O, AlCl₃ C Ethyl α,β-epoxy ester B->C ClCH₂CO₂Et, NaOEt D Aldehyde C->D 1. H₃O⁺ 2. Heat E Aldoxime D->E NH₂OH·HCl F Nitrile E->F Ac₂O G Ibuprofen F->G H₃O⁺ BHC_Process cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Catalytic Carbonylation A Isobutylbenzene B 4'-Isobutylacetophenone A->B (CH₃CO)₂O, HF (catalyst) C Alcohol Intermediate B->C H₂, Pd catalyst D Ibuprofen C->D CO, Pd catalyst Cost_Benefit_Workflow cluster_Inputs Economic & Process Inputs cluster_Outputs Performance & Environmental Outputs A Define Synthetic Pathways (e.g., Boots vs. BHC) B Raw Material Costs A->B C Energy Consumption Costs A->C D Capital Expenditure (CAPEX) (Reactors, Separation Units) A->D E Waste Disposal Costs A->E J Comparative Analysis (Profitability vs. Sustainability) B->J C->J D->J E->J F Overall Yield (%) F->J G Atom Economy (%) G->J H E-Factor (Waste/Product) H->J I Process Safety & Hazard Profile I->J K Optimal Pathway Selection J->K

References

A Comparative Guide to 2-(Bromomethyl)-4-chlorothiophene and Alternative Building Blocks in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their versatile structure allows for extensive functionalization, making them ideal starting points for the generation of diverse compound libraries in the pursuit of novel therapeutic agents.[2][3][4] This guide provides an objective comparison of 2-(bromomethyl)-4-chlorothiophene, a reactive and versatile building block, against other common thiophene-based synthons used in combinatorial chemistry. The comparison is supported by experimental data and detailed protocols for key chemical transformations.

Overview of Thiophene Building Blocks in Library Synthesis

The thiophene ring is an important pharmacophore due to its bioisosteric relationship with the benzene ring, while offering unique electronic properties and additional vectors for chemical modification.[1][] In combinatorial chemistry, the goal is to rapidly generate large numbers of diverse molecules.[6][7] The choice of the initial building block is critical as it dictates the potential for structural diversity and the types of chemical reactions that can be employed.

This compound serves as a bifunctional building block. The highly reactive bromomethyl group is an excellent electrophile for introducing the thiophene core via nucleophilic substitution, while the chlorine atom at the 4-position provides a handle for subsequent cross-coupling reactions, allowing for late-stage diversification.

Performance Comparison: this compound vs. Alternatives

The utility of a building block in combinatorial chemistry is determined by its reactivity, the yields it produces across a range of standard reactions, its stability, and the diversity it enables. Below is a comparison of this compound with other commonly used thiophene building blocks.

Alternative Building Blocks Considered:

  • 2-Bromo-4-chlorothiophene: Lacks the reactive bromomethyl group, primarily used for cross-coupling reactions at the 2-position.

  • Thiophene-2-boronic acid: A staple for Suzuki-Miyaura cross-coupling reactions, offering a different mode of reactivity.

  • 2-Aminothiophene: A key synthon, often synthesized via the Gewald reaction, providing a nucleophilic amine handle for amide couplings and other derivatizations.[4]

Table 1: Comparative Performance in Key Library-Generating Reactions

Building BlockReaction TypeTypical Yield Range (%)Diversity PotentialKey AdvantagesLimitations
This compound Nucleophilic Substitution (SN2) 80 - 95%High (amines, phenols, thiols)High reactivity of bromomethyl group; orthogonal chloro handle for further functionalization.Potential for over-alkylation; lachrymatory nature requires careful handling.
Suzuki-Miyaura Coupling (at C4)65 - 85%High (various boronic acids)Enables late-stage diversification after initial SN2 reaction.Requires activation (e.g., conversion to boronic acid) or specific catalytic systems.
2-Bromo-4-chlorothiophene Suzuki-Miyaura Coupling (at C2)70 - 98%[8][9]High (various boronic acids)Commercially available; high yields in cross-coupling.Limited to cross-coupling; less reactive than iodo-equivalents.
Sonogashira Coupling (at C2)60 - 90%[10]High (various alkynes)Direct C-C bond formation to alkynes.Requires copper co-catalyst in traditional methods.[10][11]
Buchwald-Hartwig Amination (at C2)70 - 95%[12][13]High (primary/secondary amines)Direct C-N bond formation.Sensitive to ligand and base choice.[12][14]
Thiophene-2-boronic acid Suzuki-Miyaura Coupling 75 - 98%[8][9]High (various aryl/vinyl halides)Excellent yields; stable solid; tolerant of many functional groups.Boronic acids can be prone to decomposition; requires a halide partner.
2-Aminothiophene Amide Coupling 85 - 98%Medium (carboxylic acids)Forms stable amide bonds, a common feature in bioactive molecules.Reactivity can be modest; may require activating agents.
Diazotization/Sandmeyer Reaction 50 - 75%High (halides, CN, OH)Converts amine to a wide range of other functional groups.Harsh conditions; potential for side reactions.

Experimental Workflows and Methodologies

A logical workflow is essential for efficient library synthesis. The diagram below illustrates a typical workflow utilizing a bifunctional building block like this compound.

G Experimental Workflow for Combinatorial Library Synthesis cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Diversification cluster_2 Phase 3: Analysis & Screening A Select Building Block (e.g., this compound) B Parallel Nucleophilic Substitution (Diverse Amines, Phenols, Thiols) A->B S_N 2 Reaction C Intermediate Thiophene Library (Variable R1 Group) B->C D Parallel Cross-Coupling (Suzuki, Sonogashira, etc. at C4-Cl) C->D Pd-Catalysis E Final Compound Library (Variable R1 and R2 Groups) D->E F Purification & QC (HPLC, LC-MS) E->F G High-Throughput Screening (Biological Assays) F->G

Caption: A typical workflow for creating a diverse chemical library.

Detailed Experimental Protocols

The following are representative protocols for key reactions used in thiophene library synthesis.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling [8][15]

  • Setup: To a reaction vial, add the bromo-thiophene (0.5 mmol, 1.0 equiv), the desired boronic acid (0.6 mmol, 1.2 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (0.01 mmol, 2 mol%).

  • Reagents: Add a base, typically an aqueous solution of 2M Na₂CO₃ (1.0 mL) or K₂CO₃.

  • Solvent: Add a solvent such as 1,4-dioxane or a toluene/water mixture (3 mL).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling [10][16]

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the aryl halide (1.0 mmol, 1.0 equiv) in a suitable solvent like anhydrous THF or DMF (5 mL).

  • Reagents: Add the terminal alkyne (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.06 mmol, 6 mol%).

  • Base: Add an amine base, such as triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) or diisopropylamine (i-Pr₂NH).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over MgSO₄ and concentrate.

  • Purification: Purify the residue by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination [12][14]

  • Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos or t-BuXPhos, 2-4 mol%) to a reaction tube.

  • Base: Add a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 equiv).

  • Solvent: Add an anhydrous solvent such as toluene or 1,4-dioxane (4 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Application in Drug Discovery: Targeting Signaling Pathways

Thiophene-based libraries have been successfully used to identify inhibitors of various signaling pathways implicated in diseases like cancer. For example, many kinase inhibitors incorporate a heterocyclic core. The diagram below illustrates a simplified kinase signaling cascade that can be targeted by small molecules derived from these building blocks.

G Simplified Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) A->B Ligand Binding C RAS B->C Activation D RAF C->D E MEK D->E F ERK E->F G Transcription Factors (e.g., c-Myc, AP-1) F->G Phosphorylation H Cell Proliferation, Angiogenesis, Survival G->H Gene Expression I Thiophene-Based Inhibitor I->D Inhibition

Caption: Inhibition of the RAF-MEK-ERK pathway by a thiophene-based drug.

Conclusion

This compound stands out as a highly valuable building block for combinatorial chemistry, particularly for constructing libraries through a "core elaboration followed by diversification" strategy. Its dual reactivity allows for the rapid introduction of a thiophene scaffold onto a variety of nucleophilic cores, while the chloro-substituent provides a robust handle for subsequent, well-established palladium-catalyzed cross-coupling reactions.

While alternatives like 2-bromo-4-chlorothiophene and thiophene-2-boronic acid are workhorses for cross-coupling reactions and often provide excellent yields, they lack the intrinsic ability to first couple via alkylation. 2-Aminothiophenes offer a direct route to amide libraries but are less versatile for C-C bond-forming diversification.

Ultimately, the choice of building block depends on the desired library design and the synthetic strategy. For maximum structural diversity originating from a single, versatile starting material, this compound presents a compelling option for drug discovery professionals aiming to explore novel chemical space efficiently.

References

Safety Operating Guide

Personal protective equipment for handling 2-(bromomethyl)-4-chlorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(bromomethyl)-4-chlorothiophene. The procedural, step-by-step guidance is designed to answer specific operational questions and ensure safe laboratory practices.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause severe skin burns and serious eye damage, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Hand Protection Wear protective gloves.[1] Given the corrosive nature of similar compounds, double gloving with a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves is recommended.
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[2] A face shield must be worn in conjunction with goggles when handling larger quantities or when there is a splash hazard.[3]
Skin and Body Wear a flame-retardant, chemical-resistant lab coat.[3][4] Ensure legs and feet are covered with appropriate attire and closed-toe shoes.[3] For significant exposure risks, impervious clothing may be necessary.[2]
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2]

Operational Plan: Safe Handling Procedure

A systematic approach is crucial when working with this hazardous chemical. The following workflow outlines the key steps for safe handling from preparation to immediate post-experimental actions.

prep Preparation handling Handling in Fume Hood prep->handling storage Temporary Storage handling->storage decon Decontamination handling->decon waste Waste Segregation storage->waste decon->waste cleanup Final Cleanup waste->cleanup

Figure 1. Workflow for Handling this compound.
Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

    • Don all required PPE as specified in Table 1.

  • Handling:

    • Conduct all manipulations of this compound exclusively within the chemical fume hood.[5]

    • Avoid breathing vapors, mist, or gas.[1][2]

    • Prevent all contact with skin and eyes.[1]

    • Use spark-proof tools and equipment to prevent ignition, as similar compounds may be flammable.[7][8]

  • Temporary Storage (During Experiment):

    • If temporary storage is needed, keep the container tightly closed in a cool, dry, and well-ventilated area within the designated laboratory space.[1][8]

  • Decontamination:

    • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. Use a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Place all contaminated disposable materials into a designated hazardous waste container.

  • Personal Decontamination:

    • After handling, and before leaving the laboratory, wash hands thoroughly with soap and water.[1]

    • Remove and launder any contaminated clothing before reuse.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Surplus Chemical Dispose of contents and container to an approved waste disposal plant.[1][2][9] This should be handled by a licensed hazardous waste disposal service.
Contaminated Labware (disposable) Place in a clearly labeled, sealed, and puncture-resistant hazardous waste container for incineration.
Contaminated Labware (reusable) Decontaminate thoroughly as described in the operational plan before washing. If decontamination is not possible, dispose of as hazardous waste.
Contaminated PPE (gloves, etc.) Place in a designated hazardous waste bag within the fume hood and seal for disposal.
Spill Cleanup Materials Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal as hazardous waste.[5]
Spill and Emergency Procedures
  • Small Spills:

    • Alert personnel in the immediate area.[10]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.[5]

    • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[6]

    • Clean the spill area with a suitable solvent and then with soap and water.[10]

    • Ventilate the area.[1]

  • Large Spills:

    • Evacuate the laboratory immediately and close the doors.[10]

    • Alert your institution's emergency response team or environmental health and safety office.

    • Prevent entry to the contaminated area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.[6]

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[9] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.